1-(4-Amino-3-chlorophenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-3-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVXDPRCTIRHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284909 | |
| Record name | 3'-Chloro-4'-aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6953-83-9 | |
| Record name | 3'-Chloro-4'-aminoacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'-Chloro-4'-aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Amino-3-chlorophenyl)ethanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 1-(4-Amino-3-chlorophenyl)ethanone, a key intermediate in the development of selective COX-2 inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound, also known as 4-amino-3-chloroacetophenone, is an aromatic ketone with the chemical formula C₈H₈ClNO. Its CAS Registry Number is 6953-83-9 . The compound's properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6953-83-9 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [1] |
| Appearance | Yellow to Brown Solid | [3] |
| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg | [3] |
| Flash Point | 150.1 ± 23.7 °C | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Refractive Index | 1.587 | [3] |
| SMILES | CC(=O)c1ccc(N)c(Cl)c1 | [1] |
| InChI | 1S/C8H8ClNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | [1][2] |
Synthesis
A plausible synthetic route would involve the reduction of a corresponding nitro-precursor, 1-(3-chloro-4-nitrophenyl)ethanone.
General Experimental Protocol (Inferred)
Step 1: Reduction of 1-(3-chloro-4-nitrophenyl)ethanone
A mixture of 1-(3-chloro-4-nitrophenyl)ethanone and a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), in a suitable solvent like concentrated hydrochloric acid, is stirred at room temperature. The reaction is exothermic and upon completion, the mixture is worked up by basification with a strong base (e.g., NaOH) to precipitate the crude product. The product is then extracted with an organic solvent (e.g., ether or ethyl acetate), and the combined organic layers are dried and concentrated. The crude solid can be purified by recrystallization from a suitable solvent like benzene to yield this compound.
It is important to note that this is a generalized procedure and optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary to achieve a high yield and purity of the final product.
Biological Significance and Signaling Pathway
This compound is a crucial building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[4][5][6][7]
The selective inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammation and pain, as it avoids the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
Prostaglandin Synthesis Pathway via COX-2
The following diagram illustrates the role of COX-2 in the prostaglandin synthesis pathway.
References
"1-(4-Amino-3-chlorophenyl)ethanone" molecular structure and weight
This technical guide provides a detailed overview of the molecular structure and properties of 1-(4-Amino-3-chlorophenyl)ethanone, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value |
| Molecular Formula | C₈H₈ClNO[1] |
| Molecular Weight | 169.61 g/mol [1] |
| Exact Mass | 169.029449 u[1] |
| CAS Number | 6953-83-9[2] |
| InChI Key | SFWDKRVMIBKYQK-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(=O)c1ccc(N)c(Cl)c1[2] |
Molecular Structure
The molecular structure of this compound consists of a central phenyl ring substituted with an acetyl group, an amino group, and a chlorine atom. The IUPAC name indicates that the ethanone (acetyl) group is attached to the first carbon of the phenyl ring. The amino group is located at the fourth position, and the chlorine atom is at the third position relative to the acetyl group.
Caption: Molecular structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are critical for reproducible research. While specific experimental details can vary, a general synthetic approach often involves the Friedel-Crafts acylation of 2-chloroaniline, followed by nitration and subsequent reduction of the nitro group to an amino group. Purification is typically achieved through recrystallization or column chromatography.
Characterization and quality control are commonly performed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the ketone, the amino (N-H) group, and the carbon-chlorine (C-Cl) bond.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
The logical workflow for the synthesis and characterization of this compound is outlined below.
Caption: General workflow for synthesis and analysis.
References
An In-Depth Technical Guide to the Synthesis of 1-(4-Amino-3-chlorophenyl)ethanone from Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a robust and well-documented synthetic pathway for the preparation of 1-(4-Amino-3-chlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis commences with the readily available starting material, 2-chloroaniline, and proceeds through a three-step sequence involving N-acetylation, Friedel-Crafts acylation, and subsequent deprotection. This guide provides detailed experimental protocols, a comprehensive table of quantitative data, and visual diagrams to elucidate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers in the field of medicinal chemistry and drug development.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its substituted aminophenyl ethanone structure serves as a versatile scaffold for the development of novel therapeutic agents. The synthetic route detailed herein offers a practical and efficient method for the laboratory-scale production of this important intermediate, starting from a substituted aniline.
The direct Friedel-Crafts acylation of anilines is generally unsuccessful due to the Lewis basicity of the amino group, which complexes with the Lewis acid catalyst and deactivates the aromatic ring towards electrophilic substitution.[1] To circumvent this, a protection-acylation-deprotection strategy is employed. This guide focuses on the acetylation of 2-chloroaniline as the protection step, followed by a regioselective Friedel-Crafts acylation and subsequent acidic hydrolysis to yield the target compound.
Synthesis Pathway
The overall synthetic pathway for this compound from 2-chloroaniline is depicted below. The initial step involves the protection of the amino group of 2-chloroaniline via acetylation to form N-(2-chlorophenyl)acetamide. This is followed by a Friedel-Crafts acylation reaction, which introduces an acetyl group onto the aromatic ring. The final step is the deprotection of the amino group to yield the desired product.
Experimental Protocols
Step 1: Synthesis of N-(2-chlorophenyl)acetamide
This procedure is adapted from the standard acetylation of anilines.[2]
Reagents and Materials:
-
2-Chloroaniline
-
Acetic Anhydride
-
Sodium Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a suitable flask, dissolve 2-chloroaniline (1.0 eq) in water and a stoichiometric amount of concentrated HCl to form the hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium acetate (1.05 eq) in water.
-
To the stirred solution of 2-chloroaniline hydrochloride, add acetic anhydride (1.1 eq).
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution.
-
A precipitate of N-(2-chlorophenyl)acetamide will form. Stir the mixture for 30 minutes.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol/water.
Step 2: Friedel-Crafts Acylation of N-(2-chlorophenyl)acetamide
This is a general procedure for Friedel-Crafts acylation and should be performed under anhydrous conditions.[1]
Reagents and Materials:
-
N-(2-chlorophenyl)acetamide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Suspend anhydrous AlCl₃ (2.2 eq) in anhydrous DCM and cool the mixture in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 20 minutes to form the acylium ion complex.
-
Dissolve N-(2-chlorophenyl)acetamide (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude N-(4-acetyl-2-chlorophenyl)acetamide.
-
The product can be purified by column chromatography or recrystallization.
Step 3: Deprotection of N-(4-acetyl-2-chlorophenyl)acetamide
This procedure involves the acidic hydrolysis of the acetamide.
Reagents and Materials:
-
N-(4-acetyl-2-chlorophenyl)acetamide
-
6N Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Heating mantle with reflux condenser
Procedure:
-
In a round-bottom flask, add N-(4-acetyl-2-chlorophenyl)acetamide (1.0 eq) and 6N HCl.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a NaOH solution until basic.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The final product can be purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and may vary based on experimental conditions and scale.
| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Chloroaniline | Acetic Anhydride, Sodium Acetate | Water | RT | 0.5 | N-(2-chlorophenyl)acetamide | ~90 |
| 2 | N-(2-chlorophenyl)acetamide | Acetyl Chloride, AlCl₃ | DCM | 0 to RT | 2-4 | N-(4-acetyl-2-chlorophenyl)acetamide | 70-80 |
| 3 | N-(4-acetyl-2-chlorophenyl)acetamide | 6N HCl | Water | Reflux | 4-6 | This compound | ~85 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the synthesis and purification process for this compound.
Conclusion
This technical guide provides a detailed and practical synthesis pathway for this compound from 2-chloroaniline. By following the outlined experimental protocols and utilizing the provided data and visualizations, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and development. The three-step approach of protection, acylation, and deprotection is a classic and effective strategy for overcoming the challenges associated with the direct acylation of anilines.
References
Spectroscopic Analysis of 1-(4-Amino-3-chlorophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Amino-3-chlorophenyl)ethanone, a key chemical intermediate in various research and development applications. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of a structurally related compound, 1-(4-chlorophenyl)ethanone, to offer valuable insights into the expected spectroscopic characteristics. Furthermore, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are detailed to guide researchers in acquiring data.
Spectroscopic Data Summary
Table 1: ¹H NMR Data of 1-(4-chlorophenyl)ethanone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.90 | Doublet | 2H | Ar-H |
| 7.45 | Doublet | 2H | Ar-H |
| 2.59 | Singlet | 3H | -COCH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Data of 1-(4-chlorophenyl)ethanone
| Chemical Shift (δ) ppm | Assignment |
| 196.8 | C=O |
| 139.6 | Ar-C |
| 135.5 | Ar-C |
| 129.5 | Ar-CH |
| 128.9 | Ar-CH |
| 26.6 | -CH₃ |
Solvent: CDCl₃
Table 3: IR Absorption Data of 1-(4-chlorophenyl)ethanone
| Wavenumber (cm⁻¹) | Assignment |
| ~1685 | C=O stretch |
| ~1589 | C=C aromatic ring stretch |
| ~1260 | C-C stretch |
| ~825 | C-H bend (para-substituted) |
| ~750 | C-Cl stretch |
Table 4: Mass Spectrometry Data of 1-(4-chlorophenyl)ethanone
| m/z | Relative Intensity (%) | Assignment |
| 154/156 | 33/11 | [M]⁺ / [M+2]⁺ (presence of Cl) |
| 139/141 | 100/33 | [M-CH₃]⁺ |
| 111 | 30 | [C₆H₄Cl]⁺ |
| 75 | 20 | [C₆H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Use a wider spectral width (typically 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion via a syringe pump can also be used.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M and M+2 peaks.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
A Technical Guide to the Solubility of 1-(4-Amino-3-chlorophenyl)ethanone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-Amino-3-chlorophenyl)ethanone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a predictive assessment based on the solubility of structurally similar compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents.
Predicted Solubility Profile
Structural Analogues:
-
1-(4-aminophenyl)ethanone (4'-Aminoacetophenone): This compound is generally soluble in organic solvents such as ethanol, acetone, and ether, with lower solubility in water.[1][2] The presence of the polar amino group contributes to its solubility in polar organic solvents.
-
1-(4-chlorophenyl)ethanone (4'-Chloroacetophenone): This compound is reported to be soluble in chloroform, miscible with diethyl ether and ethanol, and insoluble in water.[3] The chloro group increases the molecule's non-polar character compared to unsubstituted acetophenone.
Inference for this compound:
Based on these analogues, this compound is predicted to exhibit good solubility in polar aprotic and protic organic solvents. The presence of both a polar amino group and a moderately polar ketone group, along with a substituted aromatic ring, suggests the following solubility trends:
-
High Solubility: Expected in solvents like acetone, ethanol, methanol, and ethyl acetate.
-
Moderate Solubility: Likely in less polar ethers such as diethyl ether.
-
Low to Negligible Solubility: Predicted in non-polar hydrocarbon solvents like hexane and toluene, and in water.
A summary of the predicted qualitative solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility |
| Alcohols | Methanol, Ethanol | High |
| Ketones | Acetone | High |
| Esters | Ethyl Acetate | High |
| Ethers | Diethyl Ether | Moderate |
| Hydrocarbons | Hexane, Toluene | Low to Negligible |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following experimental protocol, adapted from general methods for determining the solubility of organic compounds, is recommended.
Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (reagent grade or higher): e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, hexane, toluene
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the solubility as the mass of the solute per volume of the solvent (e.g., mg/mL).
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility in standard units such as g/L, mg/mL, or mol/L at the specified temperature.
-
Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of an organic compound.
References
"1-(4-Amino-3-chlorophenyl)ethanone" safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-(4-Amino-3-chlorophenyl)ethanone (CAS No: 72531-23-8). The information is compiled for professionals in research and development who may handle this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior and for designing safe experimental and handling procedures.
| Property | Value | Source |
| Molecular Formula | C8H8ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Appearance | Not specified | |
| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg | [1] |
| Flash Point | 150.1 ± 23.7 °C | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Refractive Index | 1.587 | [1] |
| PSA | 43.09000 | [1] |
| XLogP3 | 1.63 | [1] |
Hazard Identification and Safety Precautions
General Handling Precautions
Safe handling is paramount to minimize exposure and associated risks. The following diagram outlines the recommended workflow for handling this compound.
Key precautions include:
-
Handling in a well-ventilated place.[1]
-
Wearing suitable protective clothing.[1]
-
Avoiding contact with skin and eyes.[1]
-
Avoiding the formation of dust and aerosols.[1]
-
Using non-sparking tools.[1]
-
Preventing fire caused by electrostatic discharge steam.[1]
Personal Protective Equipment (PPE)
The appropriate PPE should be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves.[2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |
First-Aid Measures
In case of exposure, immediate first aid is crucial.
| Exposure Route | First-Aid Measure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
| Skin Contact | Take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[2][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3] |
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
-
Keep away from heat, sparks, and open flames.[3]
Disposal
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Do not discharge to sewer systems.[2]
-
Contaminated packaging should be triply rinsed and offered for recycling or reconditioning.[2]
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is largely unavailable in the public domain. The following table summarizes the current status of the data.
| Data Type | Result |
| Acute Oral Toxicity | No data available.[2] |
| Acute Inhalation Toxicity | No data available.[2] |
| Acute Dermal Toxicity | No data available.[2] |
| Toxicity to Fish | No data available.[2] |
| Toxicity to Daphnia | No data available.[2] |
| Toxicity to Algae | No data available.[2] |
| Persistence and Degradability | No data available.[2] |
| Bioaccumulative Potential | No data available.[2] |
Given the lack of specific data, a precautionary approach is warranted. The logical workflow for assessing the safety of a novel chemical compound is outlined below.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity testing of this compound are not publicly available. In the absence of specific data, researchers should refer to standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) for chemical safety testing.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. Always consult the most up-to-date SDS for any chemical before use and perform a thorough risk assessment.
References
An In-depth Technical Guide to 1-(4-Amino-3-chlorophenyl)ethanone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(4-Amino-3-chlorophenyl)ethanone, a key intermediate in organic synthesis. The document details its discovery and historical context, physical and chemical properties, and various methods of synthesis. Special emphasis is placed on detailed experimental protocols and the characterization of the compound. Its primary application as a precursor in the development of pharmacologically active molecules, including COX-2 inhibitors, is also discussed.
Introduction
This compound, also known as 4-amino-3-chloroacetophenone, is an aromatic ketone that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its molecular structure, featuring an acetyl group, an amino group, and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers and developers in the pharmaceutical and chemical industries.
Discovery and History
The precise date and discoverer of this compound are not well-documented in readily available literature. However, its emergence is intrinsically linked to the broader development of halogenated anilines and acetophenones in organic chemistry. The synthesis of related compounds dates back to early explorations of aromatic chemistry. For instance, a 1934 patent by Britton and Bryner describes a method for producing amino-aromatic ketones by reacting halogenated aromatic ketones with aqueous ammonia in the presence of a cuprous compound catalyst[1]. While this patent does not specifically mention the title compound, it lays the groundwork for the synthesis of such molecules. The compound itself likely gained prominence with the rise of targeted drug discovery, where substituted aromatic amines and ketones became crucial intermediates. Its role as a key intermediate in the synthesis of selective COX-2 inhibitors has further solidified its importance in medicinal chemistry.[2][3][4][5][6][7]
Physicochemical Properties
A comprehensive summary of the physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 72531-23-8 | [8] |
| Molecular Formula | C₈H₈ClNO | [8] |
| Molecular Weight | 169.61 g/mol | [8] |
| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg | [8] |
| Density | 1.3 ± 0.1 g/cm³ | [8] |
| Flash Point | 150.1 ± 23.7 °C | [8] |
| Refractive Index | 1.587 | [8] |
| pKa | 0.22 ± 0.10 (Predicted) | [9] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several routes. A common and effective method involves the reduction of the corresponding nitro compound, 4-chloro-3-nitroacetophenone. This method is analogous to the synthesis of the isomer 3-Amino-4-chloroacetophenone.[10]
Synthesis via Reduction of 4-Chloro-3-nitroacetophenone
This two-step process starts with the nitration of 4-chloroacetophenone followed by the reduction of the nitro group to an amine.
Step 1: Nitration of 4-chloroacetophenone to 4-chloro-3-nitroacetophenone
Step 2: Reduction of 4-chloro-3-nitroacetophenone to this compound
The following is a detailed experimental protocol adapted from a similar synthesis.[10]
Materials:
-
4-chloro-3-nitroacetophenone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
30% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Benzene (for crystallization)
Procedure:
-
A mixture of 39.8 g of 4-chloro-3-nitroacetophenone and 136 g of SnCl₂·2H₂O in 220 ml of concentrated HCl is stirred at room temperature for 30 minutes. The reaction mixture will warm spontaneously to approximately 70°C and then cool.
-
Toluene (200 ml) is added to the reaction mixture.
-
The mixture is made alkaline by the careful addition of a 30% NaOH solution.
-
Diethyl ether is added, and the layers are separated.
-
The aqueous layer is extracted twice more with diethyl ether.
-
The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated under reduced pressure.
-
The resulting solid residue is crystallized from benzene to yield the final product, this compound.[10]
Synthesis via Friedel-Crafts Acylation (and its challenges)
Another potential synthetic route is the Friedel-Crafts acylation of 2-chloroaniline. However, this reaction is generally not straightforward. The amino group of the aniline is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.[11] To overcome this, a protection-deprotection strategy is necessary.
Conceptual Workflow for Friedel-Crafts Acylation of 2-Chloroaniline:
References
- 1. US1946058A - Amino-aromatic ketones and method of making same - Google Patents [patents.google.com]
- 2. 1-(4-Amino-3-chloro-phenyl)-ethanone | 72531-23-8 [chemicalbook.com]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
Physical and chemical characteristics of "1-(4-Amino-3-chlorophenyl)ethanone"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 1-(4-Amino-3-chlorophenyl)ethanone. This compound is a key intermediate in the synthesis of pharmacologically active molecules, most notably as a component of the investigational drug VX-765, a potent inhibitor of caspase-1. This document consolidates available data on its properties, synthesis, and biological significance to support ongoing research and development efforts.
Chemical Identity and Physical Properties
This compound, also known as 3'-chloro-4'-aminoacetophenone, is a substituted aromatic ketone. It is identified by the Chemical Abstracts Service (CAS) with two numbers: 72531-23-8 and 6953-83-9 .
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is available from chemical suppliers, experimental values for properties such as melting point and specific solubility are not consistently reported in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [1][2] |
| Appearance | Solid (form not specified) | [3][4] |
| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 150.1 ± 23.7 °C | [2] |
| Refractive Index | 1.587 | [2] |
| Melting Point | Data not available | [3][5] |
| Solubility | No specific data is available for the target compound. However, a structurally similar compound, 1-(4-aminophenyl)ethanone, exhibits low solubility in water and is soluble in organic solvents such as ethanol, acetone, and ether.[6][7] |
Spectral Data
Synthesis and Analysis
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common synthetic route for similar compounds, such as the isomeric 3-amino-4-chloroacetophenone, involves the reduction of the corresponding nitroaromatic compound.
Hypothetical Synthesis Workflow:
The following diagram illustrates a potential synthetic pathway for this compound, starting from 1-chloro-2-nitrobenzene. This proposed workflow is for illustrative purposes and would require experimental optimization.
Analytical Methods
Specific analytical methods for the routine analysis of this compound are not detailed in the literature. However, standard chromatographic techniques are applicable for its purification and analysis.
General Analytical Workflow:
The following diagram outlines a general workflow for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a common technique for the analysis of aromatic compounds.
Biological Significance and Role in Drug Development
This compound is a crucial building block in the synthesis of VX-765 (Belnacasan), an orally bioavailable prodrug. The active metabolite of VX-765, VRT-043198, is a potent and selective inhibitor of caspase-1.
The Caspase-1 Signaling Pathway
Caspase-1 is a key inflammatory cysteine protease. It plays a central role in the innate immune response by processing the precursors of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their active forms. The activation of caspase-1 itself is tightly regulated by multiprotein complexes called inflammasomes.
VX-765 and the Caspase-1 Pathway:
The following diagram illustrates the mechanism of action of VX-765's active form in the caspase-1 signaling cascade.
By inhibiting caspase-1, VX-765 effectively blocks the maturation and release of IL-1β and IL-18, thereby reducing the inflammatory response. This mechanism of action has positioned VX-765 as a potential therapeutic agent for a variety of inflammatory diseases.
Safety Information
According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and drug development industries due to its role as a key intermediate in the synthesis of the caspase-1 inhibitor VX-765. While a complete public dataset of its physical and chemical properties is not available, this guide provides a consolidated overview of the existing knowledge. Further experimental characterization is necessary to fully elucidate its properties. The understanding of its involvement in the caspase-1 signaling pathway underscores its importance in the development of novel anti-inflammatory therapeutics.
References
- 1. 1-(4-Amino-3-chloro-phenyl)-ethanone | 72531-23-8 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 1-(3-Amino-4-chlorophenyl)ethanone AldrichCPR 79406-57-8 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 99-92-3: Ethanone, 1-(4-aminophenyl)- | CymitQuimica [cymitquimica.com]
The Versatile Building Block: A Technical Guide to 1-(4-Amino-3-chlorophenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and diverse applications of 1-(4-Amino-3-chlorophenyl)ethanone, a key building block in modern organic synthesis. Its unique structural features, possessing an aniline, a ketone, and a chlorinated aromatic ring, make it a valuable precursor for a wide range of heterocyclic compounds and pharmacologically active molecules. This document provides detailed experimental protocols, quantitative data, and visual representations of its synthetic utility.
Physicochemical Properties
This compound, also known as 4-amino-3-chloroacetophenone, is a stable crystalline solid. Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and characterization.
| Property | Value | Reference |
| CAS Number | 72531-23-8 | N/A |
| Molecular Formula | C₈H₈ClNO | N/A |
| Molecular Weight | 169.61 g/mol | N/A |
| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 150.1 ± 23.7 °C | N/A |
| PSA | 43.09000 | N/A |
| XLogP3 | 1.63 | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the protection of the amino group of 2-chloroaniline, followed by a Friedel-Crafts acylation, and subsequent deprotection. This strategy is necessary because the free amino group would otherwise react with the Lewis acid catalyst in the Friedel-Crafts step, deactivating the ring towards acylation.
Experimental Protocols
Step 1: Synthesis of N-(2-chlorophenyl)acetamide (Protection)
-
Materials: 2-chloroaniline, acetic anhydride, glacial acetic acid, saturated sodium acetate solution.
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloroaniline (0.1 mol) in glacial acetic acid (50 mL).
-
To this solution, add a saturated solution of sodium acetate.
-
Add acetic anhydride (0.11 mol) dropwise to the reaction mixture with constant stirring.
-
Continue stirring for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude N-(2-chlorophenyl)acetamide, wash with cold water, and recrystallize from an ethanol/water mixture.
-
Step 2: Friedel-Crafts Acylation of N-(2-chlorophenyl)acetamide
-
Materials: N-(2-chlorophenyl)acetamide, anhydrous aluminum chloride (AlCl₃), acetyl chloride, anhydrous dichloromethane (DCM).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (0.12 mol) in anhydrous DCM (100 mL).[2]
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (0.11 mol) dropwise to the stirred suspension.[2]
-
After the addition is complete, add a solution of N-(2-chlorophenyl)acetamide (0.1 mol) in anhydrous DCM (50 mL) dropwise to the reaction mixture at 0 °C.[2]
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.[2]
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude N-(4-acetyl-2-chlorophenyl)acetamide.
-
Step 3: Hydrolysis of N-(4-acetyl-2-chlorophenyl)acetamide (Deprotection)
-
Materials: N-(4-acetyl-2-chlorophenyl)acetamide, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Reflux the crude N-(4-acetyl-2-chlorophenyl)acetamide from the previous step in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the product precipitates.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.
-
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of various heterocyclic systems, many of which are of significant interest in medicinal chemistry.
Synthesis of Pyrazole Derivatives as COX-2 Inhibitors
The structural motif of this compound is a key component in the synthesis of analogues of celecoxib, a selective COX-2 inhibitor. The general synthetic strategy involves the condensation of the ethanone with a 1,3-dicarbonyl compound to form a pyrazole ring.
Experimental Protocol: Synthesis of a Pyrazole Analogue
-
Materials: this compound, 1,1,1-trifluoro-2,4-pentanedione, hydrazine hydrate, ethanol.
-
Procedure:
-
To a solution of this compound (10 mmol) in ethanol (50 mL), add 1,1,1-trifluoro-2,4-pentanedione (11 mmol).
-
Add a catalytic amount of a suitable acid (e.g., a few drops of acetic acid).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and add hydrazine hydrate (12 mmol).
-
Reflux for an additional 2-3 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and purify by column chromatography or recrystallization to yield the desired pyrazole derivative.
-
References
Unlocking New Therapeutic Avenues: Exploring the Research Potential of 1-(4-Amino-3-chlorophenyl)ethanone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
1-(4-Amino-3-chlorophenyl)ethanone, a readily accessible synthetic intermediate, is emerging as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, including a reactive aminophenyl group and a chlorine substituent, provide a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This technical guide explores the potential research areas involving this compound, focusing on its application in the design and synthesis of innovative drug candidates for cancer, inflammation, and other diseases. We present a comprehensive overview of its derivatives, their biological activities, detailed experimental protocols, and the underlying signaling pathways, offering a roadmap for future drug discovery and development endeavors.
Core Chemical Information
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 72531-23-8 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [1][2] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in organic solvents like ethanol and ether; less soluble in water. | [3] |
| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg | [1] |
| Flash Point | 150.1 ± 23.7 °C | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
Potential Research Areas and Bioactive Derivatives
This compound serves as a key starting material for the synthesis of a multitude of heterocyclic systems, demonstrating a broad spectrum of pharmacological activities.
Anticancer Agents: Furo[2,3-b]quinoline and Quinoline Derivatives
A significant area of research involves the synthesis of furo[2,3-b]quinoline and quinoline derivatives, which have shown potent cytotoxic activity against various cancer cell lines.
Quantitative Data on Anticancer Activity:
| Compound | Cancer Cell Line(s) | Activity (GI₅₀/IC₅₀) | Reference |
| 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | NCI-60 Panel (Mean) | 0.025 µM (GI₅₀) | [4] |
| (E)-1-[3-(Furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime | UO-31, UACC-257, UACC-62 (Renal Cancer) | 0.03, <0.01, <0.01 µM (GI₅₀) | [1] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7, MDA-MB468 (Breast Cancer) | Potent cytotoxicity | [5] |
| Furo[2,3-b]quinoline Derivative (I₇) | MDA-MB-231 (Breast Cancer) | 5.60-26.24 µM (IC₅₀) | [6][7] |
| Quinoline-based Kinase Inhibitor (Compound 5a) | KDR (VEGFR-2) | 0.0689 µM (IC₅₀) | [8] |
Mechanism of Action:
Derivatives of furo[2,3-b]quinoline have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair.[2][6][7] This inhibition leads to cell cycle arrest, particularly at the G2/M phase, and subsequent apoptosis (programmed cell death).[2][6][7] Some quinoline derivatives also exhibit kinase inhibitory activity, targeting key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[8][9]
Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abeomics.com [abeomics.com]
- 4. Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using 1-(4-Amino-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives utilizing 1-(4-Amino-3-chlorophenyl)ethanone as a key starting material. Quinolines are a prominent class of heterocyclic compounds that form the core structure of numerous synthetic and natural products with significant pharmacological properties, including anticancer, antimalarial, and antibacterial activities.[1][2][3] The protocols outlined below focus on three classical methods for quinoline synthesis: the Friedländer Annulation, the Combes Synthesis, and the Doebner-von Miller Reaction.
Introduction to Quinoline Synthesis
The quinoline scaffold is a versatile platform in medicinal chemistry. The presence of a chlorine atom at the 7-position, as would be expected from derivatives of this compound, is a common feature in many biologically active quinolines, including the well-known antimalarial drug chloroquine.[2] The synthetic methods described herein offer pathways to a diverse range of substituted 7-chloroquinolines, which are of significant interest for the development of novel therapeutic agents.
Synthetic Methodologies
This section details the theoretical basis and provides adaptable experimental protocols for the synthesis of quinoline derivatives from this compound.
Friedländer Annulation
The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. The reaction can be catalyzed by either acids or bases.[4]
Reaction Scheme:
Caption: General workflow of the Friedländer Annulation.
Proposed Experimental Protocol:
-
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, or a ketone)
-
Catalyst (e.g., potassium hydroxide, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.
-
Add the catalyst (0.1-0.3 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Expected Products and Potential Yields:
| Active Methylene Compound | Expected Product Name | Proposed Catalyst | Potential Yield Range (%) |
| Ethyl acetoacetate | Ethyl 7-chloro-2-methylquinoline-3-carboxylate | p-Toluenesulfonic acid | 70-85 |
| Acetylacetone | 1-(7-chloro-2-methylquinolin-3-yl)ethan-1-one | Potassium hydroxide | 65-80 |
| Acetophenone | 7-chloro-2-phenylquinoline | Potassium hydroxide | 60-75 |
Combes Synthesis
The Combes synthesis is another effective method for preparing substituted quinolines, specifically by reacting an aniline with a β-diketone under acidic conditions.[5][6][7] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization.
Reaction Scheme:
Caption: General workflow of the Combes Synthesis.
Proposed Experimental Protocol:
-
Materials:
-
This compound
-
β-Diketone (e.g., acetylacetone)
-
Concentrated sulfuric acid
-
-
Procedure:
-
Carefully add this compound (1 equivalent) to the β-diketone (2-3 equivalents) with stirring.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents).
-
Allow the reaction mixture to stand at room temperature for several hours or overnight, monitoring by TLC.
-
Pour the mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Expected Product and Potential Yield:
| β-Diketone | Expected Product Name | Potential Yield Range (%) |
| Acetylacetone | 7-Chloro-2,4-dimethylquinoline | 50-70 |
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for quinoline synthesis that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] The unsaturated carbonyl can be generated in situ from aldehydes or ketones.
Reaction Scheme:
Caption: General workflow of the Doebner-von Miller Reaction.
Proposed Experimental Protocol:
-
Materials:
-
This compound
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Acid catalyst (e.g., hydrochloric acid, zinc chloride)
-
Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent containing the acid catalyst.
-
Add the oxidizing agent.
-
Slowly add the α,β-unsaturated carbonyl compound (2-3 equivalents) while maintaining the reaction temperature.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent in vacuo.
-
Purify the resulting quinoline derivative by column chromatography or recrystallization.
-
Expected Product and Potential Yield:
| α,β-Unsaturated Carbonyl | Expected Product Name | Potential Yield Range (%) |
| Crotonaldehyde | 7-Chloro-2-methylquinoline | 40-60 |
Biological Activities of 7-Chloroquinoline Derivatives
Derivatives of 7-chloroquinoline have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have reported the potent anticancer effects of 7-chloroquinoline derivatives. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[10][11]
Signaling Pathways Involved in Anticancer Activity:
-
PI3K/Akt/mTOR Pathway: Some quinoline derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[12] Inhibition of this pathway can lead to the suppression of tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 7-chloroquinoline derivatives.
-
Apoptosis Induction: 7-Chloroquinoline derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute cell death.[10][13]
Caption: Apoptosis induction pathways activated by 7-chloroquinoline derivatives.
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints, most notably the G2/M phase, preventing cancer cells from dividing and proliferating.[11][14]
Quantitative Data on Anticancer Activity:
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid | CCRF-CEM | 0.6 - 1.1 | [15] |
| 7-chloro-(4-thioalkylquinoline) derivative | CCRF-CEM | 0.55 - 2.74 | [16] |
| 7-chloro-4(1H)-quinolone derivative (7e) | HepG2 | < 1.0 | [13] |
Antimalarial Activity
The 7-chloroquinoline core is a well-established pharmacophore for antimalarial activity.[2] Derivatives synthesized from this compound are expected to retain or exhibit enhanced activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Quantitative Data on Antimalarial Activity:
| Compound Type | P. falciparum Strain | IC50 (nM) | Reference |
| 4-aminoquinoline derivative (general) | CQ-sensitive (3D7) | Varies | [17] |
| 4-aminoquinoline derivative (general) | CQ-resistant (K1) | Varies | [17] |
| 7-chloroquinolin-4-yl piperazine derivative | NF54 | < 10,000 | [18] |
Conclusion
The use of this compound as a precursor offers a strategic advantage in the synthesis of 7-chloroquinoline derivatives with significant therapeutic potential. The Friedländer, Combes, and Doebner-von Miller reactions provide versatile and adaptable methods for the construction of the quinoline scaffold. The resulting compounds are promising candidates for further investigation in the fields of oncology and infectious diseases. The provided protocols serve as a foundational guide for researchers to explore the synthesis and biological evaluation of this important class of heterocyclic compounds.
References
- 1. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of G2/M phase arrest and apoptosis by potent antitumor APCA in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 1-(4-Amino-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of various bioactive heterocyclic compounds using 1-(4-Amino-3-chlorophenyl)ethanone as a key starting material. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the preparation of novel quinoline, pyrazole, and 1,3,4-thiadiazole derivatives with potential therapeutic applications.
Introduction
This compound is a versatile building block in medicinal chemistry, possessing a reactive amino group and a ketone functionality that can participate in a variety of cyclization reactions. The presence of the chlorine atom on the phenyl ring can influence the electronic properties and biological activity of the resulting heterocyclic systems. This document details the synthesis of quinolines, pyrazoles, and 1,3,4-thiadiazoles, which are classes of compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Synthesis of Bioactive Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including anticancer and antimalarial effects. The Friedländer annulation is a classical and efficient method for quinoline synthesis, involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.
General Synthetic Workflow for Quinolines
Caption: General workflow for the synthesis of bioactive quinolines.
Experimental Protocol: Friedländer Synthesis of a 7-Chloroquinoline Derivative
This protocol describes the synthesis of a substituted 7-chloroquinoline via the Friedländer annulation of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or another suitable catalyst (e.g., p-toluenesulfonic acid)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Add polyphosphoric acid (PPA) as a catalyst and solvent. The amount should be sufficient to ensure a stirrable mixture.
-
Heat the reaction mixture at 120-140 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 7-chloroquinoline derivative.
Expected Outcome: This reaction is expected to yield a 7-chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivative. Further reactions can be performed to modify the ester and explore a wider range of biological activities.
| Product Class | Biological Activity |
| 4-Aminoquinolines | Anticancer, Antimalarial[1] |
| 7-Chloroquinolines | Anticancer[2] |
Synthesis of Bioactive Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are core structures in many pharmaceuticals and are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common synthetic route to pyrazoles involves the cyclization of chalcones with hydrazine derivatives.
General Synthetic Workflow for Pyrazoles
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation with 1-(4-Amino-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The Friedländer annulation is a classic and versatile method for the synthesis of substituted quinolines.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by an acid or a base.[2][3]
These application notes provide detailed protocols for the synthesis of 7-chloro-substituted quinoline derivatives using 1-(4-Amino-3-chlorophenyl)ethanone as the starting material. The presence of the chloro group at the 7-position is of particular interest as it is a key feature in several bioactive molecules, including the well-known antimalarial drug chloroquine. The protocols outlined below describe the synthesis of two distinct quinoline derivatives through reactions with acetone and ethyl acetoacetate, respectively.
Reaction Principle
The Friedländer synthesis proceeds through an initial aldol-type condensation between the 2-aminoaryl ketone and the active methylene compound. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, and subsequent dehydration to form the aromatic quinoline ring system. The reaction can be catalyzed by either acids or bases, and the choice of catalyst and reaction conditions can influence the reaction rate and yield.
dot
Caption: General mechanism of the Friedländer annulation.
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-2,4-dimethylquinoline
This protocol describes the base-catalyzed Friedländer annulation of this compound with acetone.
Materials:
-
This compound
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.70 g (10 mmol) of this compound in 30 mL of ethanol.
-
Add 2.9 mL (40 mmol) of acetone to the solution.
-
In a separate beaker, dissolve 0.84 g (15 mmol) of potassium hydroxide in 5 mL of water and add it to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:4).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 2% ethyl acetate) to afford the pure 7-Chloro-2,4-dimethylquinoline.
Data Presentation: Synthesis of 7-Chloro-2,4-dimethylquinoline
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Acetone |
| Catalyst | Potassium hydroxide (KOH) |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux (80-85 °C) |
| Reaction Time | 6-8 hours |
| Typical Yield | 75-85% |
| Appearance | White to off-white solid |
| Melting Point | 68-70 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, 1H), 7.60 (d, 1H), 7.35 (dd, 1H), 7.05 (s, 1H), 2.65 (s, 3H), 2.50 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.5, 147.8, 144.2, 135.1, 128.0, 126.5, 125.8, 125.2, 118.9, 25.1, 18.7 |
| Mass Spectrum (EI) | m/z: 191 (M⁺), 193 (M+2)⁺ |
Protocol 2: Synthesis of Ethyl 7-chloro-4-methylquinoline-2-carboxylate
This protocol details the acid-catalyzed Friedländer annulation of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Mechanical stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
To a 100 mL three-necked flask equipped with a mechanical stirrer and a condenser, add 1.70 g (10 mmol) of this compound and 1.43 mL (11 mmol) of ethyl acetoacetate.
-
Add 20 g of polyphosphoric acid to the mixture.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring for 2-3 hours.
-
Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:3).
-
After completion, cool the mixture to about 80 °C and carefully pour it onto 100 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure Ethyl 7-chloro-4-methylquinoline-2-carboxylate.
Data Presentation: Synthesis of Ethyl 7-chloro-4-methylquinoline-2-carboxylate
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Ethyl acetoacetate |
| Catalyst/Medium | Polyphosphoric acid (PPA) |
| Reaction Temperature | 120-130 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 70-80% |
| Appearance | Pale yellow solid |
| Melting Point | 98-100 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, 1H), 8.05 (s, 1H), 7.75 (d, 1H), 7.45 (dd, 1H), 4.50 (q, 2H), 2.70 (s, 3H), 1.45 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.5, 148.2, 147.5, 145.8, 135.5, 129.0, 127.8, 126.5, 124.0, 119.5, 62.1, 19.0, 14.4 |
| Mass Spectrum (ESI) | m/z: 264 (M+H)⁺, 266 (M+H+2)⁺ |
Applications in Drug Discovery and Development
The 7-chloroquinoline core is a cornerstone in the development of antimalarial drugs, most notably chloroquine. The synthetic protocols described herein provide access to novel 7-chloroquinoline derivatives that can be further functionalized to explore new chemical space for drug discovery.
Potential Therapeutic Applications:
-
Antimalarial Agents: The synthesized compounds can serve as scaffolds for the development of new antimalarial agents, potentially active against resistant strains of Plasmodium falciparum.
-
Anticancer Agents: Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways. The cytotoxic effects of novel 7-chloroquinoline derivatives have been evaluated against human cancer cell lines, showing promising activity.
-
Kinase Inhibitors: The quinoline ring is a common motif in many kinase inhibitors used in cancer therapy. The synthesized compounds can be modified to target specific kinases involved in cell proliferation and survival.
dot
Caption: Synthetic routes and potential applications.
Conclusion
The Friedländer annulation using this compound provides an efficient and versatile route for the synthesis of biologically relevant 7-chloroquinoline derivatives. The detailed protocols and compiled data in these application notes offer a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of heterocyclic compounds for novel therapeutic applications.
References
Application Notes and Protocols: 1-(4-Amino-3-chlorophenyl)ethanone as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Amino-3-chlorophenyl)ethanone is a versatile precursor molecule with significant potential in the synthesis of various pharmaceutical intermediates. Its substituted aminophenyl ethanone structure provides a valuable scaffold for the construction of complex heterocyclic systems that are central to the activity of numerous therapeutic agents. The presence of amino, chloro, and acetyl functional groups allows for a diverse range of chemical transformations, making it a key building block in the development of novel drugs, particularly in the areas of oncology and anticoagulation therapy.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key thiazole-based intermediate, which is a precursor for kinase inhibitors such as Dasatinib.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its conversion to α-haloketones, which are highly reactive intermediates. These intermediates can subsequently be used in cyclization reactions to form various heterocyclic rings. One of the most prominent applications is in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring system. Thiazole moieties are present in a wide array of approved drugs due to their ability to engage in key biological interactions.
Synthesis of a 2-Aminothiazole Intermediate:
A critical application of this compound is its role as a starting material for the synthesis of 2-aminothiazole derivatives. These derivatives are crucial intermediates in the production of several kinase inhibitors. The synthetic strategy involves two main steps:
-
α-Bromination: The acetyl group of this compound is selectively brominated at the α-position to yield 2-bromo-1-(4-amino-3-chlorophenyl)ethanone. This reaction introduces a good leaving group, activating the molecule for subsequent nucleophilic attack.
-
Hantzsch Thiazole Synthesis: The resulting α-bromoketone is then reacted with a thioamide, such as thiourea, to form the 2-aminothiazole ring. This cyclization reaction is a robust and high-yielding method for accessing this important heterocyclic core.
The resulting 2-amino-4-(4-amino-3-chlorophenyl)thiazole can then be further functionalized, for instance, through amide coupling reactions, to build more complex pharmaceutical intermediates.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-amino-3-chlorophenyl)ethanone (Intermediate 1)
This protocol details the α-bromination of this compound.
Materials:
-
This compound
-
Pyridine hydrobromide perbromide
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add pyridine hydrobromide perbromide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 90°C and stir for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).[1]
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-1-(4-amino-3-chlorophenyl)ethanone.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation:
| Parameter | Value | Reference |
| Molar Ratio (Substrate:Brominating Agent) | 1.0:1.1 | [1] |
| Reaction Temperature | 90°C | [1] |
| Reaction Time | 4-5 hours | [1] |
| Typical Yield | >80% | [1] |
Protocol 2: Synthesis of 2-Amino-4-(4-amino-3-chlorophenyl)thiazole (Intermediate 2)
This protocol describes the Hantzsch thiazole synthesis using the α-bromoketone from Protocol 1.
Materials:
-
2-Bromo-1-(4-amino-3-chlorophenyl)ethanone (Intermediate 1)
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-amino-3-chlorophenyl)ethanone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Molar Ratio (α-Bromoketone:Thiourea) | 1.0:1.1 | General Hantzsch Synthesis Principles |
| Solvent | Ethanol | General Hantzsch Synthesis Principles |
| Reaction Temperature | Reflux | General Hantzsch Synthesis Principles |
| Reaction Time | 3-4 hours | General Hantzsch Synthesis Principles |
| Expected Product | 2-Amino-4-(4-amino-3-chlorophenyl)thiazole | [2][3] |
Visualization of Synthetic Pathway and Workflow
Synthetic Pathway for a 2-Aminothiazole Intermediate
Caption: Synthetic pathway from this compound to an advanced pharmaceutical intermediate.
Experimental Workflow for the Synthesis of Intermediate 2
Caption: Experimental workflow for the two-step synthesis of the 2-aminothiazole intermediate.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Reaction of 1-(4-Amino-3-chlorophenyl)ethanone with Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of a wide array of pharmaceuticals, natural products, and functional materials. Their derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, anticonvulsant, and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the synthesis of substituted quinolines via the reaction of 1-(4-Amino-3-chlorophenyl)ethanone with various dicarbonyl compounds. The primary synthetic routes discussed are the Combes quinoline synthesis and the Friedländer annulation, both well-established methods for the construction of the quinoline scaffold.[1][3][4]
While specific literature detailing the reaction of this compound with dicarbonyl compounds is not extensively available, the protocols herein are based on established methodologies for structurally similar anilines and 2-aminoaryl ketones. These notes are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel quinoline derivatives for potential therapeutic applications.
Reaction Principles
The synthesis of quinolines from this compound and dicarbonyl compounds can be primarily achieved through two classical named reactions: the Combes synthesis and the Friedländer synthesis.
1. Combes Quinoline Synthesis:
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][5] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to yield a 2,4-disubstituted quinoline.[6] Concentrated sulfuric acid is a common catalyst for this reaction.[3]
2. Friedländer Annulation:
The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[4][7][8] This reaction can be catalyzed by either acids or bases and involves an initial aldol-type condensation followed by intramolecular cyclization and dehydration to form the quinoline ring system.[7][8]
Experimental Protocols
The following are detailed, representative protocols for the reaction of this compound with dicarbonyl compounds. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.
Protocol 1: Combes Synthesis of 6-Acetyl-7-chloro-2,4-dimethylquinoline
This protocol describes the synthesis of 6-Acetyl-7-chloro-2,4-dimethylquinoline from this compound and acetylacetone (a β-diketone).
Materials:
-
This compound
-
Acetylacetone (pentane-2,4-dione)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (1.0 eq). Cool the flask in an ice bath to 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) to the this compound with constant stirring, ensuring the temperature remains below 10 °C.
-
Diketone Addition: Add acetylacetone (1.1 eq) dropwise to the reaction mixture via the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield 6-Acetyl-7-chloro-2,4-dimethylquinoline.
Protocol 2: Friedländer Synthesis of Substituted Quinolines
This protocol provides a general procedure for the Friedländer annulation of this compound with a ketone containing an α-methylene group.
Materials:
-
This compound
-
Ketone with an α-methylene group (e.g., ethyl acetoacetate, cyclohexanone)
-
Potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TsOH)
-
Ethanol or Toluene
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the α-methylene ketone (1.2 eq) in a suitable solvent (e.g., ethanol for base catalysis, toluene for acid catalysis).
-
Catalyst Addition: Add the catalyst (e.g., KOH, 0.2 eq for base catalysis; p-TsOH, 0.1 eq for acid catalysis).
-
Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, filter and wash with cold solvent. If no solid forms, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize the expected products and potential yields for the reactions of this compound with representative dicarbonyl compounds based on the general literature for these reaction types.
Table 1: Combes Synthesis of a 6-Acetyl-7-chloro-2,4-dimethylquinoline
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Expected Yield (%) |
| This compound | Acetylacetone | H₂SO₄ | Neat | 6-Acetyl-7-chloro-2,4-dimethylquinoline | 60-80 |
Table 2: Friedländer Annulation with Various Ketones
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Expected Yield (%) |
| This compound | Ethyl acetoacetate | KOH | Ethanol | Ethyl 2-(6-acetyl-7-chloro-4-methylquinolin-2-yl)acetate | 50-70 |
| This compound | Cyclohexanone | p-TsOH | Toluene | 1-Acetyl-2-chloro-7,8,9,10-tetrahydroacridine | 55-75 |
Visualizations
Reaction Pathways
References
- 1. researchers.uss.cl [researchers.uss.cl]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Application of 1-(4-Amino-3-chlorophenyl)ethanone in the Synthesis of Aurora Kinase Inhibitors: A Detailed Overview for Medicinal Chemists
Introduction: 1-(4-Amino-3-chlorophenyl)ethanone is a substituted acetophenone derivative that serves as a valuable building block in medicinal chemistry. Its bifunctional nature, featuring a reactive amino group and a ketone moiety, allows for its elaboration into a variety of heterocyclic scaffolds of therapeutic interest. A significant application of this compound is in the synthesis of pyrimidine-based inhibitors of Aurora kinases, a family of enzymes that play a crucial role in cell cycle regulation and are prominent targets in cancer drug discovery. This document provides detailed application notes, experimental protocols, and an overview of the relevant biological pathways for researchers, scientists, and drug development professionals.
Application in the Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors
This compound is a key starting material for the construction of 2,4-diaminopyrimidine scaffolds, which are known to be effective ATP-competitive inhibitors of Aurora kinases. The 4-amino-3-chlorophenyl moiety of the molecule can be strategically utilized to occupy the ATP-binding pocket of the kinase, with the chlorine atom potentially forming specific interactions that enhance binding affinity and selectivity. The ethanone group provides a convenient handle for the cyclization reaction required to form the pyrimidine ring.
The general synthetic strategy involves the condensation of this compound with a guanidine derivative to form the 2,4-diaminopyrimidine core. Subsequent modifications can be made to the pyrimidine ring and the phenyl substituent to optimize the pharmacological properties of the final compounds.
Key Biological Target: Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that are essential for the proper execution of mitosis. In humans, there are three main members: Aurora A, Aurora B, and Aurora C. These kinases are involved in various mitotic events, including centrosome maturation and separation, spindle assembly, chromosome segregation, and cytokinesis.
Due to their critical role in cell division, the overexpression of Aurora kinases is frequently observed in a wide range of human cancers and is often associated with poor prognosis. This makes them attractive targets for the development of anti-cancer therapeutics. Inhibition of Aurora kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells, which are often more dependent on these kinases for their proliferation than normal cells.
Signaling Pathway of Aurora Kinases in Mitosis
The following diagram illustrates the central role of Aurora A and Aurora B in regulating key mitotic events.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a 2,4-diaminopyrimidine derivative from this compound.
Synthesis of a 2,4-Diaminopyrimidine Intermediate
This protocol describes the cyclization of this compound with guanidine to form a key pyrimidine intermediate.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Guanidine Free Base: To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol at 0 °C, add guanidine hydrochloride (1.2 equivalents) in portions. Stir the resulting suspension at room temperature for 1 hour. Filter the mixture to remove the sodium chloride byproduct and use the filtrate containing the guanidine free base directly in the next step.
-
Cyclization Reaction: To the ethanolic solution of guanidine, add this compound (1.0 equivalent). Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and adjust the pH to ~2 with concentrated HCl. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Basify the aqueous layer to pH ~10 with a sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2,4-diaminopyrimidine derivative.
-
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis and evaluation of Aurora kinase inhibitors derived from this compound.
Quantitative Data Presentation
The efficacy of novel Aurora kinase inhibitors is typically evaluated through in vitro kinase assays and cell-based proliferation assays. The data is often presented in terms of IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values. Below is a template table for summarizing such data for a hypothetical series of compounds derived from this compound.
| Compound ID | R¹ Group | R² Group | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | HCT116 GI₅₀ (µM) |
| Lead-01 | H | H | 150 | 250 | 5.2 |
| Lead-02 | -CH₃ | H | 120 | 200 | 4.1 |
| Lead-03 | H | -OCH₃ | 95 | 150 | 2.5 |
| Lead-04 | -F | H | 80 | 130 | 1.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for specific compounds.
Conclusion
This compound is a versatile and valuable starting material in medicinal chemistry, particularly for the synthesis of pyrimidine-based Aurora kinase inhibitors. The protocols and workflows detailed in this document provide a framework for the rational design, synthesis, and evaluation of novel anti-cancer agents based on this scaffold. The continued exploration of derivatives of this compound holds promise for the development of new and effective cancer therapies.
Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from 1-(4-Amino-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-aminoquinoline derivatives, commencing from the starting material 1-(4-Amino-3-chlorophenyl)ethanone. The protocol is presented as a multi-step synthesis, as a direct conversion is not feasible. The described methodology is based on established synthetic routes for quinoline derivatives.
The overall synthetic strategy involves three primary stages:
-
Cyclization: Formation of a 4-hydroxyquinoline intermediate from this compound.
-
Chlorination: Conversion of the 4-hydroxyquinoline intermediate to a 4-chloroquinoline derivative.
-
Amination: Nucleophilic aromatic substitution of the 4-chloroquinoline with a desired amine to yield the final 4-aminoquinoline product.
Experimental Protocols
Stage 1: Synthesis of 7-Chloro-4-hydroxy-2-methylquinoline
This stage employs a cyclization reaction to form the quinoline core. A reaction analogous to the Conrad-Limpach or Niementowski synthesis is suitable, where an aniline derivative condenses with a β-ketoester or a similar reagent.[1][2] In this protocol, ethyl acetoacetate is used to form the heterocyclic ring.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated. This can be performed neat or in a high-boiling point solvent.
-
The reaction mixture is slowly added to a pre-heated high-temperature medium such as Polyphosphoric acid (PPA) or Dowtherm A, maintained at approximately 250-270°C.[3]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a solution of aqueous sodium hydroxide.
-
The resulting precipitate is filtered, washed with water, and then with ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 7-chloro-4-hydroxy-2-methylquinoline.
Stage 2: Synthesis of 4,7-Dichloro-2-methylquinoline
The 4-hydroxyquinoline intermediate is converted to the more reactive 4-chloroquinoline derivative using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[3][4]
Materials:
-
7-Chloro-4-hydroxy-2-methylquinoline
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
7-Chloro-4-hydroxy-2-methylquinoline (1 equivalent) is dissolved in an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux for approximately 2-4 hours.[4] The reaction progress is monitored by TLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched with crushed ice, followed by the slow addition of a saturated aqueous NaHCO₃ solution until the mixture is neutralized.
-
The aqueous layer is extracted with dichloromethane (DCM).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure.
-
The crude 4,7-dichloro-2-methylquinoline can be purified by column chromatography on silica gel.
Stage 3: Synthesis of 4-Amino-7-chloro-2-methylquinoline Derivatives
The final step involves a nucleophilic aromatic substitution reaction to introduce the desired amino side chain at the 4-position of the quinoline ring.[5][6]
Materials:
-
4,7-Dichloro-2-methylquinoline
-
Desired primary or secondary amine (e.g., N,N-diethylethylenediamine)
-
Phenol or a high-boiling point alcohol (e.g., isopropanol)
-
Potassium carbonate (K₂CO₃) or another suitable base (optional, depending on the amine)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
A mixture of 4,7-dichloro-2-methylquinoline (1 equivalent), the desired amine (2-3 equivalents), and a suitable solvent such as phenol or isopropanol is prepared.
-
The reaction mixture is heated to reflux for several hours (typically 4-24 hours), with the progress monitored by TLC.[5]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If phenol is used as a solvent, it can be removed by distillation under reduced pressure or by extraction with an aqueous base.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous NaHCO₃ solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 4-aminoquinoline derivative.
Data Presentation
Table 1: Summary of Reaction Conditions
| Stage | Reaction | Key Reagents | Stoichiometry (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) |
| 1 | Cyclization | This compound, Ethyl acetoacetate | 1 : 1.1 | PPA or Dowtherm A | 250-270 | 1-3 |
| 2 | Chlorination | 7-Chloro-4-hydroxy-2-methylquinoline, POCl₃ | 1 : excess | POCl₃ (neat) | Reflux (~106) | 2-4 |
| 3 | Amination | 4,7-Dichloro-2-methylquinoline, Amine | 1 : 2-3 | Phenol or Isopropanol | Reflux | 4-24 |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical progression of the synthesis from the starting material to the final 4-aminoquinoline derivative.
Caption: Synthetic pathway for 4-aminoquinoline derivatives.
References
- 1. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(4-Amino-3-chlorophenyl)ethanone in the Development of Kinase Inhibitors
Application Notes
The compound 1-(4-amino-3-chlorophenyl)ethanone is a substituted acetophenone that serves as a versatile starting material in organic synthesis. Due to the presence of three reactive sites—the amino group, the acetyl group, and the chlorinated phenyl ring—it holds potential as a key building block in the construction of various heterocyclic scaffolds of medicinal interest. While direct literature detailing the synthesis of kinase inhibitors from this specific starting material is limited, its structural motifs are present in known pharmacophores.
One of the most prominent classes of kinase inhibitors is based on the 4-anilinoquinazoline scaffold, which is the core structure of several FDA-approved drugs targeting the epidermal growth factor receptor (EGFR), such as gefitinib and erlotinib. The 4-amino group of this compound can be utilized to construct the quinazoline ring, and the substituted phenyl moiety can be incorporated into the final structure, potentially influencing the inhibitor's selectivity and pharmacokinetic properties.
This document provides a representative, hypothetical application of this compound in the development of a 4-anilinoquinazoline-based kinase inhibitor. The protocols and data presented are illustrative of the general workflow and methodologies employed in early-stage drug discovery for kinase inhibitors.
Data Presentation
The inhibitory activity of a hypothetical kinase inhibitor, designated as Compound A , derived from this compound, is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | Compound A IC50 (nM) | Reference Inhibitor (Gefitinib) IC50 (nM) |
| EGFR | 85 | 33 |
| VEGFR2 | 1250 | >10000 |
| PDGFRβ | >5000 | >10000 |
| Src | 850 | >10000 |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of a 4-Anilinoquinazoline Intermediate from this compound
This protocol describes a plausible synthetic route to a key intermediate in the synthesis of a 4-anilinoquinazoline-based kinase inhibitor.
Step 1: Synthesis of 2-Amino-5-chloro-4-methylbenzonitrile
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated oxime, wash with water, and dry under vacuum.
-
Treat the obtained oxime with a dehydrating agent like acetic anhydride or trifluoroacetic anhydride at an elevated temperature (e.g., 100-120 °C) to induce the Beckmann rearrangement, yielding the corresponding acetanilide.
-
Hydrolyze the acetanilide under acidic or basic conditions to afford 2-amino-5-chloro-4-methylaniline.
-
Convert the resulting aniline to the corresponding benzonitrile via a Sandmeyer reaction.
Step 2: Synthesis of the Quinazoline Core
-
Treat the 2-amino-5-chloro-4-methylbenzonitrile (1.0 eq) with formamide (excess) and heat at 150-160 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the 6-chloro-7-methylquinazolin-4-amine.
-
Filter the solid, wash with water, and dry.
Step 3: Synthesis of the 4-Anilinoquinazoline Derivative (Hypothetical Compound A)
-
Suspend the 6-chloro-7-methylquinazolin-4-amine (1.0 eq) in isopropanol.
-
Add the desired aniline (e.g., 3-ethynylaniline) (1.1 eq) and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction to room temperature, and filter the precipitated solid.
-
Wash the solid with isopropanol and then ether to obtain the hydrochloride salt of the final compound.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM.
-
In a 384-well plate, add 5 µL of the kinase assay buffer.
-
Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.
-
Add 2.5 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescence-based assay kit.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell-Based Proliferation Assay
This protocol is used to evaluate the anti-proliferative effect of the test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A431, an EGFR-overexpressing cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (serially diluted in culture medium)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Sterile, clear-bottom 96-well plates
-
Incubator (37 °C, 5% CO2)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent inhibition against the compound concentration.
Visualizations
Caption: Simplified EGFR signaling pathway.
Application of 1-(4-Amino-3-chlorophenyl)ethanone and its Analogs in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Amino-3-chlorophenyl)ethanone is a substituted aromatic ketone that serves as a versatile building block in organic synthesis. Its chemical structure, featuring an amine, a chlorine atom, and a ketone functional group, allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules. In the agrochemical industry, this compound and its structural analogs are key precursors for the synthesis of modern insecticides, most notably the anthranilic diamide insecticide, Chlorantraniliprole.
This document provides detailed application notes and experimental protocols for the use of this compound and its closely related analog, 2-amino-5-chloro-3-methylbenzoic acid, in the synthesis of agrochemicals.
Core Application: Synthesis of Chlorantraniliprole
Chlorantraniliprole is a highly effective insecticide that targets the ryanodine receptors in insects, leading to impaired muscle regulation and eventual death. The synthesis of Chlorantraniliprole is a multi-step process that relies on the coupling of two key intermediates. While direct use of this compound is not the most commonly cited pathway, the synthesis of a crucial structural analog, 2-amino-5-chloro-3-methylbenzoic acid, is well-documented and fundamental to the production of Chlorantraniliprole.
The primary route to Chlorantraniliprole involves the amide coupling of 2-amino-5-chloro-N,3-dimethylbenzamide (derived from 2-amino-5-chloro-3-methylbenzoic acid) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .
Synthetic Workflow Overview
The overall synthesis can be visualized as a convergent process where two key fragments are prepared separately and then combined in a final step.
Application Notes and Protocols for Monitoring Reactions with 1-(4-Amino-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving the synthesis and consumption of 1-(4-Amino-3-chlorophenyl)ethanone, a key intermediate in pharmaceutical manufacturing. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for quantitative analysis, purity assessment, and reaction progress monitoring.
Introduction
This compound is a substituted aromatic ketone that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are paramount for monitoring its formation, consumption, and the presence of any process-related impurities during drug development and manufacturing. This document outlines robust HPLC and GC-MS methods for the quantitative analysis of this compound in reaction mixtures.
General Synthesis Pathway
A common synthetic route to this compound involves the chlorination of 4-aminoacetophenone. The progress of this reaction can be monitored by observing the consumption of the starting material and the formation of the desired product.
A plausible synthetic route for this compound.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a widely used, robust, and reliable method for the quantitative analysis of aromatic compounds like this compound.
Principle
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The components of the reaction mixture are separated based on their hydrophobicity, allowing for the quantification of the starting material, product, and any impurities.
Experimental Protocol
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reagent and Standard Preparation:
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic Acid: ACS grade
-
This compound Reference Standard: Purity >98%
-
Diluent: Mobile Phase (Acetonitrile:Water, 60:40, v/v)
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Preparation of Calibration Standards:
Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation (from reaction mixture):
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable quenching agent or diluting in a cold solvent).
-
Dilute the sample with the diluent to a concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
Data Presentation: Method Validation Summary
The following table summarizes typical method validation parameters for the HPLC analysis of this compound. These values should be confirmed during in-house method validation.
| Parameter | Typical Value |
| Retention Time | ~ 4.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclization of 1-(4-Amino-3-chlorophenyl)ethanone
Welcome to the technical support center for the optimization of reaction conditions for the cyclization of 1-(4-Amino-3-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to facilitate your synthetic efforts.
Frequently Asked questions (FAQs)
Q1: What are the primary cyclization pathways for this compound?
A1: Based on the structure of this compound, two primary intramolecular cyclization pathways are anticipated:
-
Combes Quinoline Synthesis: This pathway involves the acid-catalyzed condensation of the aniline derivative with a β-diketone (e.g., acetylacetone) to form a quinoline. The expected product would be a substituted 7-chloro-8-methylquinoline.
-
Bischler-Napieralski-type Reaction: This pathway would first require modification of the starting material to a β-arylethylamide. For instance, reduction of the ketone to an amine, followed by acylation, would yield a suitable precursor. Subsequent intramolecular electrophilic aromatic substitution, typically promoted by a dehydrating agent, would lead to a dihydroisoquinoline, which can be oxidized to an isoquinoline. The expected product would be a substituted 6-chloro-7-methylisoquinoline.
Q2: What are the key challenges in the cyclization of this specific substrate?
A2: The electronic properties of the substituents on the aromatic ring of this compound present specific challenges. The amino group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. This can lead to:
-
Regioselectivity Issues: The activating effect of the amino group will strongly direct the electrophilic cyclization to the ortho position (C5). However, steric hindrance from the adjacent chloro group might influence the reaction.
-
Deactivation by the Chloro Group: The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, potentially making the cyclization step more challenging and requiring harsher reaction conditions compared to an unsubstituted aniline. This can lead to lower yields or incomplete reactions.
-
Side Reactions: Under strong acidic conditions and high temperatures, side reactions such as polymerization and tar formation can occur, reducing the yield of the desired product.
Troubleshooting Guides
Pathway 1: Combes Quinoline Synthesis
This section provides troubleshooting for the synthesis of 7-chloro-2,4,8-trimethylquinoline from this compound and acetylacetone.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently strong acid catalyst to promote cyclization on the deactivated ring. | Use a stronger acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent. A mixture of polyphosphoric acid and an alcohol can also form a more effective polyphosphoric ester (PPE) catalyst.[1] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for decomposition. Refluxing in a higher boiling solvent might be necessary. | |
| Poor quality of starting materials. | Ensure this compound is pure and the β-diketone has not self-condensed. | |
| Mixture of Regioisomers | Competing cyclization at different positions. | While the amino group strongly directs ortho, steric hindrance from the chloro group could play a role. The choice of acid catalyst can influence regioselectivity. Experiment with different acids like sulfuric acid versus PPA.[2] For chloro-substituted anilines, the formation of the 4-substituted quinoline regioisomer might be favored.[2] |
| Significant Tar Formation | Reaction conditions are too harsh (high temperature or prolonged reaction time). | Reduce the reaction temperature and/or time. Monitor the reaction progress closely using TLC to determine the optimal endpoint. |
| Polymerization of the β-diketone. | Add the β-diketone slowly to the reaction mixture to maintain a low concentration. | |
| Difficult Product Isolation | Product is soluble in the aqueous work-up. | Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product is a viscous oil. | Attempt to induce crystallization by scratching the flask, seeding with a crystal, or trying different solvent systems for recrystallization. Purification by column chromatography may be necessary. |
Pathway 2: Bischler-Napieralski-type Isoquinoline Synthesis
This section provides troubleshooting for the cyclization of a suitable N-acylated β-phenylethylamine derived from this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | The aromatic ring is deactivated by the chloro substituent, hindering electrophilic substitution. | For substrates with electron-withdrawing groups, a stronger dehydrating agent is often required. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is generally more effective.[3] |
| The dehydrating agent is not potent enough. | Consider using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine for milder and often more efficient cyclization. | |
| The reaction temperature is too low. | The Bischler-Napieralski reaction often requires elevated temperatures (refluxing conditions).[3] | |
| Formation of Styrene Side Product | Retro-Ritter reaction is occurring, leading to fragmentation of the intermediate. | This is a common side reaction. Using the corresponding nitrile as a solvent can shift the equilibrium away from the styrene product. Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate that is less prone to elimination. |
| Tar Formation | Decomposition of starting material or product under harsh acidic conditions. | Monitor the reaction closely and avoid prolonged heating. A gradual increase in temperature may be beneficial. Consider milder reagents like triflic anhydride. |
| Formation of Unexpected Regioisomer | Cyclization at an alternative, electronically favorable position. | While cyclization is expected ortho to the activating amino group, alternative cyclization pathways can occur. Careful analysis of the product mixture using NMR and mass spectrometry is crucial to identify any isomers. |
Experimental Protocols
Note: The following protocols are based on general procedures for the Combes and Bischler-Napieralski reactions with analogous substrates. Optimization for this compound will be necessary.
Protocol 1: Combes Synthesis of 7-Chloro-2,4,8-trimethylquinoline (Hypothetical)
Reaction Scheme:
This compound + Acetylacetone --(Acid Catalyst, Heat)--> 7-Chloro-2,4,8-trimethylquinoline
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and acetylacetone (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur, indicating the formation of the enamine intermediate.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3-5 equivalents) with vigorous stirring.
-
After the addition is complete, gently heat the reaction mixture to 100-120 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated aqueous solution of sodium hydroxide or ammonia until basic (pH > 9).
-
The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Bischler-Napieralski Synthesis of 6-Chloro-7-methyl-1-methyl-3,4-dihydroisoquinoline (Hypothetical)
Note: This protocol requires the prior synthesis of N-(2-(4-amino-3-chlorophenyl)ethyl)acetamide from this compound.
Reaction Scheme:
N-(2-(4-amino-3-chlorophenyl)ethyl)acetamide --(Dehydrating Agent, Heat)--> 6-Chloro-7-methyl-1-methyl-3,4-dihydroisoquinoline
Procedure using POCl₃:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the N-(2-(4-amino-3-chlorophenyl)ethyl)acetamide substrate (1.0 equivalent).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents) dropwise at room temperature. An ice bath may be used to control any exotherm.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours, monitoring the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Conditions for Combes Quinoline Synthesis of Substituted Anilines
| Entry | Aniline Derivative | β-Diketone | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | m-Chloroaniline | Acetylacetone | H₂SO₄ | 100 | 1 | ~70 | General Procedure |
| 2 | Aniline | Acetylacetone | H₂SO₄ | Reflux | 2 | 85 | General Procedure |
| 3 | p-Anisidine | Trifluoromethyl-β-diketone | PPA/EtOH (PPE) | Reflux | 4 | 75-85 | [2] |
Table 2: Representative Conditions for Bischler-Napieralski Reaction of Substituted β-Arylethylamides
| Entry | Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-acetyl-phenylethylamine | POCl₃ | Toluene | Reflux | 4 | 70-80 | General Procedure |
| 2 | N-acetyl-(3,4-dimethoxyphenylethylamine) | POCl₃ | Acetonitrile | Reflux | 3 | 90 | [4] |
| 3 | Electron-deficient β-arylethylamide | P₂O₅ in POCl₃ | N/A | Reflux | 2-6 | Varies | [3] |
| 4 | Acid-sensitive β-arylethylamide | Tf₂O, 2-chloropyridine | CH₂Cl₂ | -20 to 0 | 1 | High | General Procedure |
Visualizations
Caption: Experimental workflow for the Combes quinoline synthesis.
References
Common side products in the synthesis of "1-(4-Amino-3-chlorophenyl)ethanone"
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Amino-3-chlorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective synthetic pathway involves a three-step process starting from 2-chloroaniline:
-
N-Acetylation: Protection of the amino group of 2-chloroaniline to form N-(2-chlorophenyl)acetamide. This is crucial to prevent side reactions in the subsequent step.
-
Friedel-Crafts Acylation: Introduction of the acetyl group onto the aromatic ring of N-(2-chlorophenyl)acetamide using an acylating agent (like acetyl chloride or acetic anhydride) and a Lewis acid catalyst (such as aluminum chloride).
-
Hydrolysis (Deprotection): Removal of the acetyl protecting group to yield the final product, this compound.
Q2: Why is the protection of the amino group necessary before the Friedel-Crafts acylation?
The amino group (-NH₂) in 2-chloroaniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This interaction forms a complex that deactivates the aromatic ring, making it resistant to the desired electrophilic aromatic substitution.[1] Protecting the amino group as an acetamide reduces its basicity, allowing the acylation to proceed.[1]
Q3: What are the primary side products I should be aware of during this synthesis?
The main side products can arise from each step of the synthesis:
-
Incomplete Acetylation: Unreacted 2-chloroaniline from the first step can lead to undesired side reactions during acylation.
-
Isomeric Products: During the Friedel-Crafts acylation, different isomers can be formed due to the directing effects of the chloro and acetamido groups. The main isomers are 1-(2-acetamido-3-chlorophenyl)ethanone and 1-(4-acetamido-5-chlorophenyl)ethanone.
-
Diacylation Products: Although less common in Friedel-Crafts acylation compared to alkylation, the formation of diacetylated products is possible under certain conditions.
-
Incomplete Hydrolysis: Residual N-(4-acetyl-2-chlorophenyl)acetamide from incomplete deprotection.
Q4: How can I minimize the formation of isomeric side products?
The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. The acetamido group is a stronger ortho-, para-director than the chloro group. Steric hindrance will also play a role. To favor the desired para-acylated product, it is important to carefully control the reaction conditions, such as temperature and the choice of Lewis acid and solvent. Purification techniques like column chromatography or recrystallization are often necessary to separate the desired isomer from the unwanted ones.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in Friedel-Crafts acylation | 1. Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.2. Incomplete protection of the amino group, leading to complexation with the catalyst.3. Insufficient amount of Lewis acid catalyst. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.2. Confirm the completion of the N-acetylation step by techniques like TLC or NMR before proceeding.3. Use a stoichiometric amount of the Lewis acid, as it complexes with the product. |
| Presence of multiple spots on TLC after acylation | 1. Formation of isomeric products.2. Presence of unreacted starting material.3. Formation of diacylated byproducts. | 1. Optimize reaction conditions (temperature, reaction time) to improve regioselectivity. Isolate the desired isomer using column chromatography.2. Ensure the reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or temperature if necessary.3. Use a stoichiometric amount of the acylating agent. |
| Product is insoluble or difficult to purify | 1. Contamination with polymeric or tar-like byproducts.2. Presence of a mixture of isomers that co-crystallize. | 1. Purify the crude product by column chromatography before attempting crystallization.2. Employ fractional crystallization with different solvent systems to separate the isomers. |
| Incomplete hydrolysis of the acetamide | 1. Insufficient reaction time or temperature during hydrolysis.2. Inadequate concentration of the acid or base catalyst. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.2. Use a higher concentration of the acid or base, or a stronger acid/base. |
Quantitative Data on Side Products
The regioselectivity of the Friedel-Crafts acylation of N-(2-chlorophenyl)acetamide is influenced by the electronic and steric effects of the chloro and acetamido groups. While specific quantitative data for this exact reaction can be difficult to find in the literature, a representative distribution of products is presented below based on established principles of electrophilic aromatic substitution.
| Product | Structure | Typical Yield (%) | Notes |
| 1-(4-Acetamido-3-chlorophenyl)ethanone (Desired Intermediate) | O=C(C)c1cc(Cl)c(NC(C)=O)cc1 | 60-75 | Acylation para to the strongly activating and ortho, para-directing acetamido group is generally favored. |
| 1-(2-Acetamido-3-chlorophenyl)ethanone (Isomeric Side Product) | O=C(C)c1cccc(Cl)c1NC(C)=O | 15-25 | Acylation ortho to the acetamido group is electronically favorable but can be sterically hindered. |
| 1-(4-Acetamido-5-chlorophenyl)ethanone (Isomeric Side Product) | O=C(C)c1cc(NC(C)=O)c(Cl)cc1 | 5-10 | Acylation at this position is generally less favored due to steric hindrance from both substituents. |
| Diacylated Products | - | <5 | Typically minor byproducts in Friedel-Crafts acylation. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of N-(2-chlorophenyl)acetamide
Materials:
-
N-(2-chlorophenyl)acetamide
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), ice, water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve N-(2-chlorophenyl)acetamide (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired 1-(4-acetamido-3-chlorophenyl)ethanone.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis of this compound.
References
Technical Support Center: Purification of 1-(4-Amino-3-chlorophenyl)ethanone and its Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-(4-Amino-3-chlorophenyl)ethanone and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
Q: I am getting a very low yield after recrystallizing my crude this compound. What could be the issue?
A: Low recovery during recrystallization is a common issue that can stem from several factors. Here are the primary causes and their solutions:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: After dissolving the crude product in a minimal amount of hot solvent, if crystallization is poor, try evaporating some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. For this compound, suitable solvent systems could include ethanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to collect.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.
-
-
Premature Crystallization: If the product crystallizes out of the hot solution, you may lose a significant amount during hot filtration.
-
Solution: Use a slight excess of hot solvent to ensure the compound remains dissolved during any hot filtration step to remove insoluble impurities.
-
Issue 2: Oily Product Instead of Crystals
Q: My product is "oiling out" during recrystallization instead of forming solid crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a high concentration of impurities or a suboptimal solvent.
-
High Impurity Content: Impurities can depress the melting point of your compound.
-
Solution: Try purifying the crude material by column chromatography first to remove the bulk of the impurities before attempting recrystallization.
-
-
Solvent Issues: The boiling point of the solvent might be too high, or the compound's solubility might change too drastically with a small temperature change.
-
Solution: Switch to a lower-boiling point solvent or use a solvent pair. For instance, dissolve the compound in a small amount of a good solvent (like ethanol) and then slowly add a poor solvent (like water or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Issue 3: Product Streaking on Silica Gel Column Chromatography
Q: When I run a column to purify this compound, the product streaks badly and I get poor separation. Why is this happening?
A: Streaking (or tailing) of amine-containing compounds on silica gel is a frequent problem due to the basic nature of the amino group interacting with the acidic silanol groups on the silica surface.
-
Acid-Base Interaction: The basic amine binds strongly to the acidic silica gel.
-
Solution 1: Add a Competing Base: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to your eluent system (e.g., ethyl acetate/hexane). The triethylamine will compete for the acidic sites on the silica, allowing your product to move down the column more uniformly.[1][2]
-
Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or an amine-functionalized silica gel.[2]
-
-
Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound will not move down the column. If it is too polar, it will move too quickly, leading to poor separation.
-
Solution: Optimize your solvent system using thin-layer chromatography (TLC) first. A common starting point for compounds like this is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a retention factor (Rf) of around 0.3 for your target compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: A good starting point for recrystallization is to use a polar protic solvent like ethanol. You can also try a mixed solvent system such as ethanol/water or ethyl acetate/hexane. The choice depends on the impurities present. Always perform small-scale solubility tests first.
Q2: What is a recommended eluent for column chromatography purification of this compound on silica gel?
A2: A mixture of ethyl acetate and hexanes is a good starting eluent system. Based on TLC analysis of your crude product, you can determine the optimal ratio. A gradient elution, starting with a lower polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, can provide good separation from less polar impurities. Remember to consider adding a small amount of triethylamine (e.g., 0.5%) to the eluent to prevent streaking.[1]
Q3: What are the likely impurities in a synthesis of this compound?
A3: Common impurities can arise from the starting materials or side reactions. If synthesized via a Friedel-Crafts acylation of 3-chloroaniline, potential impurities include:
-
Unreacted 3-chloroaniline: The starting material may not have fully reacted.
-
Di-acylated products: Although less common with acylation than alkylation, some polysubstitution might occur.[3]
-
Isomeric products: Depending on the reaction conditions, acylation could potentially occur at other positions on the aromatic ring, though the amino group is a strong ortho-, para-director.
-
Hydrolyzed reagents: Moisture can lead to the hydrolysis of the acylating agent and the Lewis acid catalyst.[4]
Q4: How can I monitor the purity of my this compound?
A4: Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common setup.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities if they are in sufficient concentration.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dried, impregnated silica to the top of the packed column.
-
Elution: Begin eluting with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
The following tables provide representative data for the purification of substituted acetophenones. Actual results may vary based on the specific derivative and the purity of the crude material.
Table 1: Recrystallization Data for a Representative Aromatic Ketone
| Recrystallization Method | Solvent System | Typical Yield (%) | Purity (by HPLC, %) |
| Single Solvent | Ethanol | 70-85 | >98.5 |
| Solvent Pair | Ethanol/Water | 75-90 | >99.0 |
| Solvent Pair | Ethyl Acetate/Hexane | 65-80 | >98.0 |
Table 2: Column Chromatography Parameters for a Representative Aromatic Amine
| Stationary Phase | Eluent System | Typical Loading Capacity (g crude/100g silica) | Expected Purity (%) |
| Silica Gel | Hexanes/Ethyl Acetate (gradient) | 1-5 | >99.0 |
| Silica Gel with 0.5% Triethylamine | Hexanes/Ethyl Acetate (gradient) | 1-5 | >99.5 |
| Alumina (Neutral) | Hexanes/Ethyl Acetate (gradient) | 2-7 | >99.0 |
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimizing Quinoline Synthesis from 1-(4-Amino-3-chlorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of quinoline synthesis from "1-(4-Amino-3-chlorophenyl)ethanone".
Frequently Asked Questions (FAQs)
1. What are the most common methods for synthesizing quinolines from this compound?
The most applicable methods for synthesizing quinolines from an aniline derivative like this compound are the Combes, Doebner-von Miller, and Friedländer syntheses. Each of these methods involves the reaction of an aniline with a carbonyl-containing compound to form the quinoline ring system.
-
Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[1][2] For the starting material , this would lead to a polysubstituted quinoline.
-
Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound to react with an aniline, typically under acidic conditions.[3][4]
-
Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by either acid or base.[5][6] Since the starting material is a 4-aminoaryl ketone, it would first need to be converted to a 2-aminoaryl ketone for a direct Friedländer synthesis. However, variations of this reaction could be adapted.
2. What is the expected yield for quinoline synthesis using this starting material?
The yield of quinoline synthesis is highly dependent on the chosen method, reaction conditions, and the reactivity of the substrates. The presence of both a chloro and an acetyl group, which are electron-withdrawing, on the aniline ring can decrease the nucleophilicity of the amino group, potentially leading to lower yields compared to reactions with electron-rich anilines. However, with optimized conditions, good yields can be achieved. For instance, in a related microwave-assisted Friedländer synthesis, a chloro-substituted aminobenzophenone derivative yielded a complex quinoline at 85%.
3. What are the key reaction parameters to control for optimal yield?
Optimizing the following parameters is crucial for maximizing the yield of your quinoline synthesis:
-
Catalyst: The choice and concentration of the acid or base catalyst are critical. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), p-toluenesulfonic acid, and various Lewis acids.[1][3]
-
Temperature: The reaction temperature significantly influences the reaction rate and the formation of side products. Both conventional heating and microwave irradiation can be employed, with microwave heating often leading to shorter reaction times and improved yields.[7]
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. In some cases, solvent-free conditions can be advantageous.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the degradation of the product.
4. Are there any known side reactions to be aware of?
Yes, several side reactions can occur, leading to the formation of impurities and a reduction in the desired product's yield. These can include:
-
Polymerization of reactants: Especially under strong acidic conditions, the carbonyl compounds can undergo self-condensation or polymerization.
-
Formation of regioisomers: With unsymmetrical ketones or anilines, the formation of different positional isomers of the quinoline product is possible.[1]
-
Incomplete cyclization: The electron-withdrawing nature of the substituents on the aniline may hinder the final ring-closing step of the synthesis.[8][9]
-
Side reactions of functional groups: The acetyl group on the starting material might undergo side reactions under certain conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Deactivated aniline: The electron-withdrawing chloro and acetyl groups reduce the nucleophilicity of the amino group, slowing down the initial condensation step. | - Increase the reaction temperature or switch to microwave irradiation for enhanced reaction rates. - Use a stronger acid catalyst or a higher concentration of the catalyst to promote the reaction. - Consider using a more reactive carbonyl partner. |
| Steric hindrance: The substituents on the aniline or the carbonyl compound may sterically hinder the reaction. | - Choose a less bulky carbonyl reactant if possible. - Optimize the catalyst to find one that is less sensitive to steric effects. | |
| Inappropriate catalyst: The chosen acid or base catalyst may not be effective for this specific substrate. | - Screen a variety of Brønsted and Lewis acid catalysts (e.g., H₂SO₄, PPA, p-TsOH, Sc(OTf)₃, SnCl₄).[3] - For the Friedländer synthesis, both acid and base catalysis can be explored.[10] | |
| Formation of Multiple Products/Impurities | Side reactions: Polymerization of the carbonyl reactant or other side reactions are occurring. | - Lower the reaction temperature and extend the reaction time. - Add the carbonyl reactant slowly to the reaction mixture. - Use a milder catalyst. |
| Formation of regioisomers: The reaction is not regioselective. | - Modify the substituents on the carbonyl compound to favor the formation of the desired isomer. - Explore different catalysts that may offer better regioselectivity.[1] | |
| Reaction Not Proceeding to Completion | Insufficient reaction time or temperature: The reaction conditions are not vigorous enough to drive the reaction to completion. | - Increase the reaction time and monitor the progress by TLC. - Gradually increase the reaction temperature. - Consider switching to a higher-boiling solvent or using microwave irradiation.[7] |
| Catalyst deactivation: The catalyst may be consumed or deactivated during the reaction. | - Add the catalyst in portions throughout the reaction. - Ensure the reaction is carried out under anhydrous conditions if the catalyst is moisture-sensitive. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinoline Synthesis
| Synthesis Method | Starting Materials | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Combes | m-Chloroaniline, Acetylacetone | H₂SO₄ | - | - | - | - | [8] |
| Combes (Microwave) | Aniline, Ethyl acetoacetate | Acidic Styrol Resin | Solvent-free | - | 1.5 min | High | [7] |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Lewis/Brønsted Acids | Various | - | - | - | [3] |
| Friedländer (Microwave) | 2-amino-5-chloro-2'-fluorobenzophenone, N-Boc-4-piperidone | Acetic Acid | Acetic Acid | 160 | 5 min | 85 | N/A |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Combes Synthesis
This protocol is adapted from a method using an acidic resin catalyst under solvent-free conditions, which can be a starting point for optimization with this compound.
-
Reactant Mixture: In a microwave-safe vial, combine this compound (1.0 mmol), a suitable β-diketone (e.g., acetylacetone, 1.2 mmol), and an acidic resin catalyst (e.g., NKC-9, amount to be optimized).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 5-20 minutes). The power and time should be optimized for the specific reactants.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Filter to remove the catalyst. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Friedländer Synthesis
As this compound is not a 2-aminoaryl ketone, a direct Friedländer synthesis is not possible. A preliminary step to introduce an amino group at the ortho position to the acetyl group would be required. Assuming a suitable 2-amino-4-chloro-6-acetylphenyl starting material, the following general protocol can be applied.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1.0 mmol) and a carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol) in a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Selection of synthetic routes from the starting material.
Caption: General experimental workflow for quinoline synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting low reactivity of "1-(4-Amino-3-chlorophenyl)ethanone" in condensation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with "1-(4-Amino-3-chlorophenyl)ethanone" in condensation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during condensation reactions involving this compound.
Q1: I am observing very low yield or slow reaction rates when using this compound. What are the primary causes?
A1: Low reactivity is a common challenge with this substrate and typically stems from a combination of electronic, steric, and procedural factors. The main causes include:
-
Reduced Nucleophilicity: The electron-withdrawing effects of the acetyl group (-COCH₃) and the chloro group (-Cl) decrease the electron density on the aromatic ring and the amino group (-NH₂), making the amine less nucleophilic than unsubstituted aniline.
-
Steric Hindrance: The chlorine atom is positioned ortho to the amino group, which can physically block the approach of reactants to the nitrogen atom, slowing down the reaction rate.[1]
-
Reversible Reaction Equilibrium: Condensation reactions are often reversible, and the presence of water, a common byproduct, can hydrolyze the product back to the starting materials, thus lowering the yield.[1][2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical and may require significant optimization.[3][4]
-
Impure Reagents: Impurities in the starting material, reagents, or solvent can inhibit the reaction or lead to unwanted side products.[2][5]
Q2: How exactly do the chloro and acetyl substituents affect the reactivity of the amino group?
A2: The electronic nature of the aromatic ring is influenced by three key groups:
-
Amino Group (-NH₂): This is an activating group that donates electron density to the ring through resonance.
-
Acetyl Group (-COCH₃): This is a deactivating group that withdraws electron density from the ring through both resonance and inductive effects.
-
Chloro Group (-Cl): This is a deactivating group that withdraws electron density through its inductive effect, which outweighs its weak resonance donation.
The cumulative effect of the strong electron-withdrawing acetyl group and the inductively withdrawing chloro group significantly reduces the nucleophilic character of the amino group, making it less reactive in condensation reactions compared to simpler anilines.
Q3: My reaction involves the ketone functional group, but it seems unreactive. Why?
A3: The amino group, being a strong electron-donating group, increases the electron density on the aromatic ring. This effect extends to the para-positioned acetyl group, reducing the electrophilicity of its carbonyl carbon. This makes the ketone less susceptible to nucleophilic attack compared to acetophenone or 4-chloroacetophenone. More forcing reaction conditions, such as higher temperatures or stronger catalysts, may be necessary to promote reactions at this site.
Q4: What are the best strategies to drive the reaction equilibrium towards the product?
A4: To achieve a high yield, the reaction equilibrium must be shifted towards the product side. The most effective method is the continuous removal of water as it forms.[2][3] Common techniques include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a highly effective method.[3]
-
Dehydrating Agents: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture can sequester water.[6] Molecular sieves are often preferred as they are effective at high temperatures.
Q5: What catalysts are recommended for condensation reactions with this compound?
A5: The choice of catalyst depends on the specific reaction.
-
Acid Catalysts: For reactions like imine or enamine formation, an acid catalyst is generally required to protonate the ketone, making it more electrophilic, and to facilitate the elimination of water.[6] Examples include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or acidic ion-exchange resins.
-
Base Catalysts: In reactions such as Knoevenagel or Claisen-Schmidt condensations, a base catalyst is used to deprotonate the reacting partner, forming a nucleophile.[4] Piperidine is a common catalyst for such reactions.[7] The catalyst amount should be optimized; too much can lead to side reactions or polymerization.
Q6: I am seeing multiple byproducts in my reaction mixture. What could be the cause?
A6: The formation of multiple products can arise from several issues:
-
Self-Condensation: If your reacting partner also has the potential for self-condensation, you may see byproducts from that reaction.[4]
-
Side Reactions: The reaction conditions might be too harsh. Elevated temperatures can lead to degradation of starting materials or products.[3]
-
Lack of Chemoselectivity: this compound has two reactive sites (amine and ketone). Under certain conditions, reactions might occur at both sites, leading to a complex mixture. Careful selection of reagents and conditions is necessary to ensure the desired chemoselectivity.
Troubleshooting Summary
The table below summarizes common problems and provides actionable solutions for optimizing your condensation reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently active catalyst or incorrect amount. 2. Reaction temperature is too low. 3. Water is inhibiting the reaction by shifting the equilibrium.[1][2] 4. Steric hindrance and electronic deactivation of the amino group.[1] | 1. Screen different acid or base catalysts (e.g., p-TSA, piperidine) and vary the loading (0.01 to 0.2 equivalents). 2. Gradually increase the reaction temperature in 10-20°C increments while monitoring by TLC or LC-MS. 3. Use a Dean-Stark apparatus or add activated molecular sieves (3Å or 4Å) to the reaction mixture.[6] 4. Increase reaction time and/or temperature. Consider using a more reactive coupling partner if possible. |
| Reaction Stalls | 1. Catalyst has degraded or been neutralized. 2. Reversible reaction has reached equilibrium. | 1. Add a fresh portion of the catalyst. 2. Actively remove water from the reaction mixture (see above). |
| Formation of Tarry Byproducts | 1. Reaction temperature is too high, causing decomposition.[3] 2. Catalyst concentration is too high. | 1. Reduce the reaction temperature. 2. Decrease the amount of catalyst used. |
| Product Hydrolysis During Workup | 1. The product (e.g., an imine) is unstable in the presence of water/acid. | 1. Perform the workup under anhydrous or neutral/basic conditions. 2. Minimize contact time with aqueous layers during extraction. |
Experimental Protocols
Below is a general, adaptable protocol for a condensation reaction between this compound and an aldehyde, forming a Schiff base (imine), using azeotropic water removal.
Objective: To synthesize N-(arylmethylidene)-4-amino-3-chlorophenyl)ethanone.
Materials:
-
This compound (1.0 eq)
-
Substituted Aldehyde (1.0 - 1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)
-
Toluene (solvent)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for purification (e.g., Hexane, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the aldehyde (1.1 eq).
-
Add toluene to the flask to create a 0.2 - 0.5 M solution.
-
Add p-TSA (0.05 eq) to the mixture.
-
Assemble the Dean-Stark apparatus and condenser on top of the flask. Fill the Dean-Stark trap with toluene.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when no more water is collected in the trap and the starting material is consumed. This may take several hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired imine.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to troubleshooting these reactions.
Caption: A troubleshooting workflow for addressing low-yield condensation reactions.
Caption: A simplified mechanism for acid-catalyzed imine formation via condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. journals.iucr.org [journals.iucr.org]
Preventing byproduct formation in "1-(4-Amino-3-chlorophenyl)ethanone" reactions
Welcome to the technical support center for the synthesis of 1-(4-Amino-3-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on preventing byproduct formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a three-step process: 1) Acetylation of 2-chloroaniline, 2) Friedel-Crafts acylation of the resulting N-(2-chlorophenyl)acetamide, and 3) Deprotection of the acetyl group.
Diagram of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my direct Friedel-Crafts acylation of 2-chloroaniline failing?
A1: Direct Friedel-Crafts acylation of anilines, including 2-chloroaniline, is generally unsuccessful. The amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the aromatic ring, making it resistant to electrophilic substitution. To overcome this, the amino group must be protected before the acylation step.
Q2: What is the most common method for protecting the amino group of 2-chloroaniline?
A2: The most common and effective method is acetylation. Reacting 2-chloroaniline with acetic anhydride or acetyl chloride converts the amino group into an acetamido group (-NHCOCH₃). This group is less basic and less deactivating, allowing the Friedel-Crafts acylation to proceed. The acetyl group can be readily removed later in the synthesis.
Q3: I am observing the formation of multiple isomers during the Friedel-Crafts acylation of N-(2-chlorophenyl)acetamide. How can I control the regioselectivity?
A3: The formation of isomers is a common challenge. In the Friedel-Crafts acylation of N-(2-chlorophenyl)acetamide, the directing effects of the chloro and acetamido groups are key. The acetamido group is a stronger activating and ortho-, para-directing group than the chloro group. Therefore, the acylation will primarily occur at the positions para and ortho to the acetamido group.
-
Desired Product: Acylation at the para-position to the acetamido group yields the precursor to this compound.
-
Primary Byproduct: Acylation at the ortho-position to the acetamido group (and meta to the chloro group) can also occur.
To favor the formation of the desired para-isomer, consider the following:
-
Steric Hindrance: The ortho-position is more sterically hindered, so using a bulkier acylating agent or catalyst might favor the para-substitution.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, which is often the less sterically hindered para-isomer.
Q4: What are the potential di-acylated byproducts and how can they be minimized?
A4: While the acetylated product is less prone to polyacylation than the unprotected aniline, forcing the reaction conditions (e.g., high temperature, large excess of acylating agent) can lead to di-acylation on the aromatic ring. To minimize this, it is crucial to control the stoichiometry of the reactants, using only a slight excess of the acylating agent.
Q5: What are the best practices for the deprotection of the acetylated product?
A5: The acetyl group can be removed by hydrolysis under acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing with an aqueous acid such as hydrochloric acid (HCl) is a common method.
-
Basic Hydrolysis: Heating with an aqueous base like sodium hydroxide (NaOH) is also effective.
The choice between acidic and basic conditions may depend on the stability of the final product to the reaction conditions. Ensure the reaction goes to completion to avoid contamination of the final product with the acetylated intermediate.
Data Presentation
The following table summarizes the expected outcomes and potential byproducts in the key Friedel-Crafts acylation step. Note that specific yields can vary significantly based on the exact reaction conditions and scale.
| Parameter | Condition 1 (Optimized for para-product) | Condition 2 (Less Selective) | Potential Byproducts |
| Substrate | N-(2-chlorophenyl)acetamide | N-(2-chlorophenyl)acetamide | - |
| Acylating Agent | Acetyl chloride | Acetyl chloride | - |
| Catalyst | Anhydrous AlCl₃ | Anhydrous AlCl₃ | - |
| Solvent | Carbon disulfide (CS₂) or Dichloromethane (DCM) | Nitrobenzene | - |
| Temperature | 0 - 5 °C | Room Temperature to 50 °C | - |
| Expected Yield of para-isomer | Moderate to High | Moderate | - |
| Expected Yield of ortho-isomer | Low | Moderate | 1-(2-Acetamido-3-chlorophenyl)ethanone |
| Other Potential Byproducts | Trace amounts | Possible | Di-acylated products |
Experimental Protocols
Protocol 1: Acetylation of 2-Chloroaniline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid, N-(2-chlorophenyl)acetamide, by vacuum filtration.
-
Wash the solid with cold water and dry it thoroughly. Recrystallization from ethanol/water may be performed for higher purity.
Protocol 2: Friedel-Crafts Acylation of N-(2-chlorophenyl)acetamide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (2.5 eq).
-
Cool the flask in an ice bath and add a dry, inert solvent such as carbon disulfide (CS₂) or dichloromethane (DCM).
-
Slowly add acetyl chloride (1.1 eq) to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.
-
Dissolve N-(2-chlorophenyl)acetamide (1.0 eq) in the same dry solvent and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition, let the reaction stir at room temperature for several hours, monitoring its progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N-(4-acetyl-2-chlorophenyl)acetamide.
Protocol 3: Deprotection of N-(4-acetyl-2-chlorophenyl)acetamide
-
To the crude N-(4-acetyl-2-chlorophenyl)acetamide in a round-bottom flask, add a sufficient amount of 10-20% aqueous hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.
-
Collect the solid product, this compound, by vacuum filtration.
-
Wash the product with cold water and dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Diagram of Reaction Pathway
Caption: The synthetic pathway for this compound, highlighting potential byproduct formation.
Technical Support Center: Catalyst Selection for Reactions Involving "1-(4-Amino-3-chlorophenyl)ethanone"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Amino-3-chlorophenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with catalyst selection and reaction optimization for common cross-coupling reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: The most prevalent catalytic reactions involving this substrate are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are valued for their ability to selectively form new bonds at the carbon-chlorine site under relatively mild conditions.
Q2: The chloro group on my substrate is unreactive. How can I improve the efficiency of the cross-coupling reaction?
A2: Aryl chlorides are known to be less reactive than the corresponding bromides or iodides. To enhance reactivity, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, as well as trialkylphosphines like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(tBu)₃), are often effective for activating aryl chlorides.[1][2]
-
Catalyst Choice: Utilize palladium pre-catalysts, which can provide a more active and stable catalytic species in the reaction mixture.
-
Base and Solvent: The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig aminations, while carbonates (e.g., K₂CO₃, Cs₂CO₃) are often employed in Suzuki couplings.[3][4] Aprotic polar solvents like dioxane, toluene, or THF are typical choices.[5]
Q3: I am observing significant amounts of dehalogenation (replacement of -Cl with -H) as a side product. What can I do to minimize this?
A3: Dehalogenation is a common side reaction in palladium-catalyzed couplings.[6] To mitigate this:
-
Optimize Reaction Time: Shorter reaction times can reduce the extent of side reactions. Monitor the reaction progress closely and stop it once the starting material is consumed.
-
Avoid Hydride Sources: Ensure that the solvents and reagents are free from potential hydride sources. For instance, some alcohols can act as hydride donors.[6]
-
Ligand and Base Selection: The choice of ligand and base can influence the rate of dehalogenation relative to the desired coupling. Screening different combinations may be necessary.
Q4: Can the primary amino group or the ketone in this compound interfere with the cross-coupling reaction?
A4: Yes, both functional groups can potentially interfere.
-
Amino Group: The primary amino group can act as a nucleophile in a competing Buchwald-Hartwig type reaction or coordinate to the palladium center, potentially inhibiting the catalyst. For Suzuki couplings, this is less of a concern, but for Buchwald-Hartwig aminations with another amine, protecting the substrate's amino group (e.g., as a carbamate) may be necessary to ensure chemoselectivity.
-
Ketone Group: The ketone functionality is generally compatible with many palladium-catalyzed cross-coupling conditions.[1] However, under certain conditions, particularly with nickel catalysts, the carbonyl group can coordinate to the metal center and influence reactivity.[7][8] In some cases, α-arylation of the ketone can be a side reaction.[9] Using a catalyst system known to be tolerant of ketone functionalities is recommended.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Unreactive aryl chloride. 3. Ineffective base. 4. Protodeboronation of the boronic acid. | 1. Use a fresh palladium source or a pre-catalyst. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[10] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous if required.[11] 4. Use a boronic ester (e.g., pinacol ester) which is more stable than the corresponding boronic acid.[10] |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) to Pd(0). | 1. Thoroughly degas the solvent and reaction mixture. Maintain an inert atmosphere (Argon or Nitrogen). 2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction. |
| Dehalogenation of Starting Material | 1. Presence of hydride sources. 2. Suboptimal ligand or base. | 1. Use anhydrous solvents. Avoid alcoholic solvents unless specified in a reliable protocol. 2. Screen different ligands and bases. Sometimes a weaker base can reduce the rate of this side reaction. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Unreactive aryl chloride. 3. Inappropriate base. 4. Catalyst inhibition by the substrate's amino group. | 1. Use a fresh palladium source or a pre-catalyst. 2. Employ ligands designed for aryl chlorides (e.g., BrettPhos, t-BuXPhos).[5] 3. Use a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, K₂CO₃).[3] 4. Consider protecting the primary amino group of the substrate if self-coupling or inhibition is suspected. |
| Formation of Byproducts | 1. Dehalogenation. 2. Reaction at the ketone (e.g., α-arylation). 3. Self-coupling of the starting material. | 1. Optimize reaction time and ensure anhydrous conditions. 2. This is less common with palladium but screen different ligands to improve selectivity. 3. Protect the primary amino group of this compound. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or catalyst. 2. Sensitivity to air or moisture. | 1. Use reagents from a reliable source. Pre-catalysts can offer better reproducibility than generating the catalyst in-situ. 2. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas. |
Catalyst and Condition Comparison Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
The following table summarizes catalyst systems reported to be effective for the Suzuki-Miyaura coupling of challenging aryl chlorides, such as chloroacetophenones.[12]
| Catalyst/Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Typical Yield |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |
| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
This table provides a starting point for catalyst selection in the Buchwald-Hartwig amination of this compound with a secondary amine.
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Typical Yield |
| BrettPhos | Pd(OAc)₂ | NaOt-Bu | Toluene | 80-110 | Good to Excellent |
| t-BuXPhos | Pd₂(dba)₃ | LHMDS | Dioxane | 80-110 | Good to Excellent |
| XPhos | Pd(OAc)₂ | K₂CO₃ | t-BuOH | 80-110 | Good to Excellent |
| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 80-110 | Good to Excellent |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for the coupling of similar chloroacetophenones.[12]
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline for the C-N coupling of an aryl chloride.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.2-1.5 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Reagent Addition: Add a solution of this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.) in the chosen anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture with stirring at the appropriate temperature (typically 80-120 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by flash chromatography or recrystallization.
Visualized Workflows and Pathways
Caption: Troubleshooting logic for low conversion in Suzuki coupling.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: Managing Impurities in 1-(4-Amino-3-chlorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the starting material "1-(4-Amino-3-chlorophenyl)ethanone" (CAS No: 6953-83-9).[1] This guide focuses on the identification, control, and management of impurities to ensure the quality and consistency of your downstream processes.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities that can be present in "this compound"?
A1: Impurities in "this compound" can be broadly categorized into three types as per the ICH Q3A guidelines: organic impurities, inorganic impurities, and residual solvents.[2][3][4][5]
-
Organic Impurities: These are the most common and can originate from the manufacturing process or degradation.[5] They include:
-
Starting Materials and Intermediates: Unreacted precursors from the synthesis.
-
By-products: Formed from side reactions during the synthesis.
-
Degradation Products: Formed during storage or handling.
-
-
Inorganic Impurities: These can be introduced during the manufacturing process and include reagents, ligands, catalysts, heavy metals, or inorganic salts.[2][3]
-
Residual Solvents: Organic volatile chemicals used during the synthesis or purification process.[2][5]
Q2: What are some potential organic impurities I should be aware of based on the likely synthesis route?
A2: A common synthetic route for similar compounds involves the Friedel-Crafts acylation of a protected aniline derivative.[6][7] Based on this, potential organic impurities could include:
-
Unreacted Starting Materials: Such as protected or unprotected p-chloroaniline.
-
Isomeric Impurities: Positional isomers formed during the acylation reaction, for example, 1-(2-Amino-5-chlorophenyl)ethanone.
-
Over-acylated or Under-acylated Products: Resulting from incomplete or excessive reaction.
-
Dichlorinated Impurities: Such as 1-(4-Amino-3,5-dichlorophenyl)ethanone, which is a known impurity in related syntheses.
Q3: How can I identify and quantify impurities in my "this compound" sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[2][4]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities. A reverse-phase method with UV detection is commonly employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for the identification and quantification of residual solvents.[8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown organic impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the structural elucidation of isolated impurities.
Q4: What are the acceptable limits for impurities in a starting material like "this compound"?
A4: The acceptable limits for impurities depend on several factors, including the daily dose of the final drug product and the toxicity of the impurity. The ICH Q3A guidelines provide a framework for establishing these limits.[2][3][11]
| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Table 1: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities. TDI: Total Daily Intake. It is crucial to perform a risk assessment for each impurity.
Troubleshooting Guides
Issue 1: High levels of unknown organic impurities detected by HPLC.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Side reactions during synthesis | Review the synthesis process, including reaction temperature, time, and stoichiometry of reagents. Optimize conditions to minimize the formation of by-products. |
| Degradation of the material | Investigate the stability of the material under your storage conditions (light, temperature, humidity). Store the material in a well-closed container, protected from light and at the recommended temperature. |
| Contaminated reagents or solvents | Ensure the purity of all starting materials, reagents, and solvents used in the synthesis. |
| Co-elution of impurities with the main peak | Optimize the HPLC method (e.g., change mobile phase composition, gradient, column type) to achieve better separation. |
Issue 2: Presence of residual solvents exceeding acceptable limits.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Inefficient drying process | Optimize the drying parameters (temperature, vacuum, time) to effectively remove residual solvents. |
| Inappropriate solvent selection | If possible, consider using less toxic solvents (Class 3) during the final purification steps. |
| Formation of solvates | Characterize the solid form of the material to check for the presence of solvates. A different crystallization solvent may be required. |
Experimental Protocols
Protocol 1: Generic HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a validated HPLC method for the purity analysis of "this compound". Method optimization and validation are essential.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water) to a concentration of approximately 1 mg/mL. |
Table 2: Starting HPLC Method Parameters.
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol outlines a general procedure for the analysis of residual solvents according to USP <467>.
| Parameter | Condition |
| GC Column | 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Oven Program | 40 °C (20 min), then ramp to 240 °C at 10 °C/min, hold for 20 min |
| Injector Temperature | 140 °C |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 35 - 350 amu |
| Headspace Sampler | |
| Oven Temperature | 80 °C |
| Loop Temperature | 85 °C |
| Transfer Line Temp | 90 °C |
| Vial Equilibration Time | 60 min |
| Sample Preparation | Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO). |
Table 3: Typical Headspace GC-MS Parameters for Residual Solvent Analysis.
Visualizations
Caption: Workflow for the identification, assessment, and control of impurities.
Caption: Troubleshooting guide for high levels of unknown impurities.
References
- 1. echemi.com [echemi.com]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. ikev.org [ikev.org]
- 5. tasianinch.com [tasianinch.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System | Shimadzu Latin America [shimadzu-la.com]
- 11. fda.gov [fda.gov]
Impact of solvent choice on the outcome of reactions with "1-(4-Amino-3-chlorophenyl)ethanone"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Amino-3-chlorophenyl)ethanone. This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on reaction outcomes.
I. Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides systematic approaches to resolving them.
Issue 1: Low or No Product Yield
Possible Cause 1: Poor Solubility of Reactants
-
Troubleshooting Steps:
-
Solvent Screening: this compound is generally soluble in polar aprotic solvents like DMF and DMSO, and in alcohols like ethanol and methanol.[1] If you are using a non-polar solvent, consider switching to one of these.
-
Temperature Adjustment: Gently warming the reaction mixture can improve the solubility of the starting materials. However, be cautious of potential side reactions at elevated temperatures.
-
Co-solvent System: Employing a mixture of solvents can enhance solubility. For instance, a small amount of DMF or DMSO can be added to a less polar solvent to dissolve the starting material.
-
Possible Cause 2: Inappropriate Solvent Polarity for the Reaction Mechanism
-
Troubleshooting Steps:
-
Reaction Type Analysis:
-
For reactions involving the formation of charged intermediates (e.g., Friedländer synthesis of quinolines): Polar protic solvents (e.g., ethanol, water) or polar aprotic solvents (e.g., DMF, DMSO) are often preferred as they can stabilize these intermediates.[2][3]
-
For condensation reactions (e.g., Biginelli or Hantzsch synthesis): The choice of solvent can significantly influence reaction rates and equilibria. Ethanol is often a good starting point, but solvent-free conditions or the use of ionic liquids have also been reported to be effective.[1][4]
-
-
Solvent Comparison: If the reaction is not proceeding as expected, perform small-scale trials in a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, DMF).
-
Issue 2: Formation of Multiple Products or Impurities
Possible Cause 1: Side Reactions Promoted by the Solvent
-
Troubleshooting Steps:
-
Solvent-Induced Side Reactions: Protic solvents like alcohols can sometimes participate in the reaction (e.g., as nucleophiles). If you observe unexpected byproducts, consider switching to a polar aprotic solvent like DMF, acetonitrile, or THF.
-
Base/Acid Catalysis and Solvent: The choice of solvent can influence the effectiveness of acid or base catalysts. For instance, a basic solvent might neutralize an acid catalyst. Ensure your solvent is compatible with the catalytic system.
-
Possible Cause 2: Reaction Temperature is Too High
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can lead to decomposition or the formation of undesired side products. Try running the reaction at a lower temperature for a longer period.
-
Use of Microwave Irradiation: For some reactions, such as the Biginelli and Friedländer syntheses, microwave irradiation can shorten reaction times and improve yields, potentially reducing the formation of thermal degradation products.[4][5]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction. However, based on its solubility and the common solvents used for analogous reactions, ethanol and N,N-dimethylformamide (DMF) are good starting points for screening. Ethanol is a polar protic solvent suitable for many condensation reactions, while DMF is a polar aprotic solvent with excellent solvating power for a wide range of reagents.[4][6]
Q2: Can I run reactions with this compound under solvent-free conditions?
Yes, solvent-free conditions have been successfully employed for several types of reactions that could involve this substrate, such as the Biginelli and Gewald syntheses.[7][8] This approach is environmentally friendly and can sometimes lead to shorter reaction times and easier product isolation. Often, these reactions are facilitated by grinding the reactants together or by using microwave irradiation.
Q3: How does the choice between a protic and an aprotic solvent affect the reactivity of the amino group in this compound?
The amino group is nucleophilic. In a protic solvent (e.g., ethanol, water), the solvent molecules can form hydrogen bonds with the amino group, which can decrease its nucleophilicity. In a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile), the nucleophilicity of the amino group is generally enhanced as it is not as strongly solvated. This can be a critical factor in nucleophilic substitution or condensation reactions.
Q4: I am attempting a Friedländer synthesis of a quinoline. What solvent should I start with?
For the Friedländer synthesis, a variety of solvents can be used, and the optimal choice depends on the specific reactants and catalyst. Good starting points for solvent screening include ethanol , toluene , and DMF .[2][5] Some protocols also report good results in water or even under solvent-free conditions, often with acid or base catalysis.[9]
Q5: For a Biginelli reaction to synthesize a dihydropyrimidine, what is the recommended solvent?
Ethanol is a commonly used and often effective solvent for the Biginelli reaction.[4][10] However, solvent-free conditions, sometimes with a catalytic amount of an ionic liquid, have also been shown to be highly efficient.[7]
III. Quantitative Data Summary
Table 1: General Impact of Solvent on Yield and Reaction Time for Heterocycle Synthesis
| Reaction Type | Substrate Type | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Friedländer Quinoline Synthesis | 2-Aminobenzophenone derivative | Toluene | p-TsOH | 160 (Microwave) | 5 min | 89 | [5] |
| Dichloroethane | p-TsOH | 160 (Microwave) | 5 min | 78 | [5] | ||
| Acetonitrile | p-TsOH | 160 (Microwave) | 5 min | 75 | [5] | ||
| 2-Aminoaryl ketone | Ethanol/Water | Zr(OTf)₄ | 60 | 0.5-2 h | >88 | [3] | |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea | Ethanol | Acid | Reflux | 4-12 h | Good | [4] |
| Solvent-free | NH₄Cl | 100 | 1-2 h | Good | [11] | ||
| DIPEAc (Ionic Liquid) | - | Room Temp | 1-3 h | High | [7] | ||
| Gewald Aminothiophene Synthesis | Ketone, Activated Nitrile, Sulfur | Ethanol/Water (9:1) | Piperidinium borate | 100 | 25 min | 96 | [12] |
| DMF | L-Proline | 60 | 2-4 h | up to 84 | [13] |
IV. Experimental Protocols
The following are detailed, generalized methodologies for key synthetic routes that can be adapted for use with this compound.
Protocol 1: Friedländer Synthesis of a Substituted Quinoline
-
Reaction: Condensation of this compound with a compound containing an α-methylene group (e.g., cyclohexanone) to form a tetracyclic quinoline derivative.
-
Methodology:
-
In a microwave vial, combine this compound (1 mmol), cyclohexanone (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol).
-
Add the chosen solvent (e.g., 3 mL of toluene or ethanol).
-
Seal the vial and heat the mixture in a microwave reactor at 160°C for 5-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Biginelli-type Synthesis of a Dihydropyrimidine Derivative
-
Reaction: A three-component reaction between an aldehyde, this compound (acting as the active methylene component, which is a variation of the typical Biginelli), and urea or thiourea. Note: This is a conceptual adaptation as the classical Biginelli uses a β-dicarbonyl compound. A more direct application would be a related pyrimidine synthesis.
-
A More Plausible Pyrimidine Synthesis (General Procedure):
-
To a round-bottom flask, add this compound (1 mmol), an appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).
-
Add the chosen solvent (e.g., 5 mL of ethanol) and a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated HCl).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
-
V. Visualizations
The following diagrams illustrate generalized workflows for the synthesis of heterocyclic compounds, which can be adapted using this compound as a starting material.
Caption: Workflow for Friedländer Quinoline Synthesis.
Caption: Generalized Workflow for Biginelli-type Pyrimidine Synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. researchgate.net [researchgate.net]
- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Quinoline Synthesis: 1-(4-Amino-3-chlorophenyl)ethanone vs. 1-(4-aminophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "1-(4-Amino-3-chlorophenyl)ethanone" and "1-(4-aminophenyl)ethanone" as starting materials for the synthesis of quinoline derivatives. Quinolines are a critical class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, including the development of antimalarial, anticancer, and antibacterial agents. The choice of precursors significantly impacts the reaction efficiency and the properties of the resulting quinoline scaffold. This document offers a detailed analysis of the chemical reactivity, experimental protocols, and expected outcomes when using the chlorinated versus the non-chlorinated aminophenylethanone.
Introduction to Quinoline Synthesis
The synthesis of the quinoline ring system can be achieved through several named reactions, with the Friedländer and Combes syntheses being two of the most common and versatile methods. Both reactions involve the condensation of an aniline derivative with a carbonyl compound.
-
The Friedländer Synthesis: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol-type condensation followed by cyclization and dehydration.
-
The Combes Quinoline Synthesis: This synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the quinoline product.[1]
The presence of substituents on the aniline starting material can significantly influence the reaction's regioselectivity and rate.[1]
The Impact of the Chloro Substituent
The key difference between the two precursors under comparison is the presence of a chlorine atom on the phenyl ring of "this compound". This substituent exerts a notable electronic effect on the molecule. Chlorine is an electron-withdrawing group, which influences the electron density of the aromatic ring. This can affect the nucleophilicity of the amino group and the overall reactivity of the starting material in quinoline synthesis.
Comparative Experimental Data
Table 1: Expected Comparison in Friedländer Synthesis
| Parameter | This compound | 1-(4-aminophenyl)ethanone | Rationale |
| Reaction Rate | Slower | Faster | The electron-withdrawing chloro group reduces the nucleophilicity of the amino group, slowing down the initial condensation step. |
| Reaction Conditions | May require stronger acid/base catalyst or higher temperature | Milder conditions may be sufficient | To compensate for the reduced reactivity of the chlorinated starting material. |
| Product Yield | Potentially lower | Potentially higher | Slower reaction rates and the possibility of side reactions could lead to lower yields for the chlorinated substrate. |
| Product | 7-chloro-2,4-dimethylquinoline | 2,4-dimethylquinoline | The chloro substituent is retained in the final quinoline product. |
Table 2: Expected Comparison in Combes Synthesis
| Parameter | This compound | 1-(4-aminophenyl)ethanone | Rationale |
| Reaction Rate | Slower | Faster | The electron-withdrawing nature of chlorine deactivates the aromatic ring, making the electrophilic cyclization step slower. |
| Reaction Conditions | May require stronger acid catalysis or prolonged reaction times | Milder acidic conditions may be effective | To facilitate the cyclization of the less reactive chlorinated intermediate. |
| Product Yield | Potentially lower | Potentially higher | The slower cyclization may lead to incomplete reaction or the formation of byproducts, resulting in lower yields. |
| Product | 7-chloro-2,4-dimethylquinoline | 2,4-dimethylquinoline | The chloro substituent remains on the quinoline core. |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of 2,4-dimethylquinoline and its 7-chloro derivative using the Friedländer and Combes syntheses.
Friedländer Synthesis of 2,4-Dimethylquinolines
Objective: To synthesize 2,4-dimethylquinoline and 7-chloro-2,4-dimethylquinoline from their respective aminophenylethanone precursors.
Materials:
-
1-(4-aminophenyl)ethanone or this compound
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of the respective aminophenylethanone in 50 mL of ethanol.
-
Add 20 mmol of potassium hydroxide to the solution and stir until it dissolves.
-
Add 30 mmol of acetone to the reaction mixture.
-
Reflux the mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired 2,4-dimethylquinoline derivative.
Combes Synthesis of 2,4-Dimethylquinolines
Objective: To synthesize 2,4-dimethylquinoline and 7-chloro-2,4-dimethylquinoline via the Combes reaction.
Materials:
-
1-(4-aminophenyl)ethanone or this compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated sulfuric acid
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 10 mmol of the respective aminophenylethanone and 12 mmol of acetylacetone in 30 mL of ethanol.
-
Slowly add 5 mL of concentrated sulfuric acid to the mixture while cooling in an ice bath.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat at reflux for 3 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and carefully pour it into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,4-dimethylquinoline product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general mechanisms of the Friedländer and Combes syntheses and a logical workflow for a comparative study.
Caption: General mechanisms of the Friedländer quinoline synthesis.
Caption: General mechanism of the Combes quinoline synthesis.
Caption: Workflow for comparing quinoline synthesis precursors.
Conclusion
The choice between "this compound" and "1-(4-aminophenyl)ethanone" for quinoline synthesis will depend on the desired final product and the acceptable reaction efficiency. The presence of the chloro group in "this compound" is expected to decrease the reactivity of the starting material in both Friedländer and Combes syntheses, potentially leading to lower yields and requiring more stringent reaction conditions. However, the resulting 7-chloroquinoline derivatives are of significant interest in medicinal chemistry, and the synthetic challenges may be outweighed by the potential biological activity of the target molecules. For the synthesis of unsubstituted quinolines, "1-(4-aminophenyl)ethanone" is the more reactive and likely higher-yielding precursor. This guide provides a framework for researchers to make informed decisions when selecting starting materials for their quinoline synthesis endeavors.
References
Comparative Reactivity of Chloro-Substituted Aminophenyl Ethanones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient synthesis and lead optimization. This guide provides a comparative analysis of the reactivity of chloro-substituted aminophenyl ethanone isomers, supported by theoretical principles and a detailed experimental protocol for empirical validation.
The position of a chloro substituent on the aminophenyl ethanone scaffold significantly influences the electron density of the aromatic ring and, consequently, the reactivity of the amino and acetyl functional groups. This guide focuses on the nucleophilicity of the amino group as a key determinant of reactivity in many synthetic transformations relevant to drug discovery.
Theoretical Framework: Electronic Effects and the Hammett Equation
The reactivity of a substituted benzene derivative can be quantitatively assessed using the principles of physical organic chemistry, particularly the Hammett equation. This equation relates the reaction rate or equilibrium constant of a reaction to the electronic properties of a substituent. The chloro substituent exhibits a dual electronic effect:
-
Inductive Effect (-I): Due to its electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack while activating it for nucleophilic aromatic substitution.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density, particularly to the ortho and para positions.
Generally, the inductive effect of chlorine is stronger than its resonance effect, making it an overall deactivating group. However, the position of the chloro group relative to the amino group will modulate the nucleophilicity of the amine. Electron-withdrawing groups (meta or para to the amine) will decrease the electron density on the nitrogen, reducing its nucleophilicity.
The Hammett constant (σ) quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude of σ reflects the strength of this effect.
Predicted Comparative Reactivity
Based on the Hammett constants for the chloro substituent, we can predict the relative nucleophilicity of the amino group in various isomers of chloro-substituted aminophenyl ethanone. A more positive Hammett constant for the substituent meta or para to the amino group corresponds to a greater decrease in the amine's nucleophilicity.
| Chloro-Substituted Aminophenyl Ethanone Isomer | Chloro Position Relative to Amino Group | Hammett Constant (σ) of Chloro Group[1][2] | Predicted Effect on Amino Group Nucleophilicity | Predicted Relative Reactivity |
| 4-Amino-3-chlorophenyl ethanone | meta | σ_meta_ = +0.37 | Strong decrease | Low |
| 2-Amino-5-chlorophenyl ethanone | para | σ_para_ = +0.23 | Moderate decrease | Medium |
| 2-Amino-4-chlorophenyl ethanone | meta | σ_meta_ = +0.37 | Strong decrease | Low |
| 4-Amino-2-chlorophenyl ethanone | ortho | - | Significant decrease due to inductive and steric effects | Very Low |
Note: Hammett constants for ortho substituents are not as straightforward due to the inclusion of steric effects and are not typically tabulated in the same way.[3][4]
Data Presentation: Predicted Reactivity Based on Hammett Constants
The following table summarizes the predicted relative reactivity of the amino group in different chloro-substituted aminophenyl ethanone isomers in a hypothetical nucleophilic reaction, such as acylation.
| Isomer | Hammett Constant (σ) Influencing the Amino Group | Predicted Relative Rate Constant (k_rel_) |
| Unsubstituted aminophenyl ethanone | - | 1 (Reference) |
| 2-Amino-5-chlorophenyl ethanone | σ_para_ = +0.23 | < 1 |
| 4-Amino-3-chlorophenyl ethanone | σ_meta_ = +0.37 | << 1 |
| 2-Amino-4-chlorophenyl ethanone | σ_meta_ = +0.37 | << 1 |
| 4-Amino-2-chlorophenyl ethanone | N/A (Ortho effects) | <<< 1 |
Experimental Protocols
To empirically determine the relative reactivity, a competitive kinetic study can be performed.
Experimental Protocol: Competitive Acylation of Chloro-Substituted Aminophenyl Ethanone Isomers
Objective: To determine the relative rates of acylation of different chloro-substituted aminophenyl ethanone isomers.
Materials:
-
A selection of chloro-substituted aminophenyl ethanone isomers (e.g., 2-amino-5-chlorophenyl ethanone, 4-amino-3-chlorophenyl ethanone)
-
Anisole (internal standard)
-
Acylating agent (e.g., acetic anhydride or benzoyl chloride)
-
Aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations for each chloro-substituted aminophenyl ethanone isomer, the corresponding N-acylated product, and the internal standard (anisole) in the chosen solvent.
-
Reaction Setup: In a reaction vessel, prepare an equimolar mixture of two different chloro-substituted aminophenyl ethanone isomers in the aprotic solvent. Add a known amount of the internal standard.
-
Initiation of Reaction: Add a limiting amount of the acylating agent (e.g., 0.1 equivalents relative to the total moles of the aminophenyl ethanones) and the tertiary amine base to the reaction mixture at a constant temperature.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of dilute acid).
-
Analysis: Analyze the quenched aliquots by HPLC or GC to determine the concentrations of the remaining aminophenyl ethanone isomers and the newly formed acylated products.
-
Data Analysis: Plot the concentration of each reactant versus time. The initial rates of disappearance of each isomer are proportional to their relative reactivity. The relative rate constants can be calculated from the ratio of the products formed at low conversion.
Mandatory Visualization
Caption: Logical workflow illustrating how substituent position influences predicted chemical reactivity.
This guide provides a framework for comparing the reactivity of chloro-substituted aminophenyl ethanones. While predictions based on the Hammett equation offer valuable insights, experimental verification using the outlined protocol is essential for obtaining precise quantitative data to inform synthetic strategies in drug development.
References
A Spectroscopic Comparison of 1-(4-Amino-3-chlorophenyl)ethanone Isomers: A Guide for Researchers
For Immediate Release:
This guide provides a detailed spectroscopic comparison of "1-(4-Amino-3-chlorophenyl)ethanone" and its positional isomers. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic characteristics that differentiate these closely related compounds. The guide includes a summary of available quantitative data, detailed experimental protocols for spectroscopic analysis, and visualizations of isomer structures and analytical workflows.
Introduction
This compound and its isomers are important building blocks in medicinal chemistry and materials science. Distinguishing between these isomers is crucial for ensuring the purity and efficacy of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous identification. This guide presents a comparative analysis based on currently available spectroscopic data.
Data Presentation: Spectroscopic Data Summary
The following table summarizes the available spectroscopic data for this compound and one of its key isomers, 1-(2-Amino-5-chlorophenyl)ethanone. Data for other isomers is currently limited in publicly accessible databases.
| Isomer | Spectroscopic Technique | Observed Data |
| This compound | ¹H NMR | Data not readily available in searched resources. |
| ¹³C NMR | Data not readily available in searched resources. | |
| IR Spectroscopy | Data not readily available in searched resources. | |
| Mass Spectrometry | Data not readily available in searched resources. | |
| 1-(2-Amino-5-chlorophenyl)ethanone | ¹H NMR | Data not readily available in searched resources. |
| ¹³C NMR | Available (see details below).[1] | |
| IR Spectroscopy | Data not readily available in searched resources. | |
| Mass Spectrometry | GC-MS data available; m/z peaks at 126, 154, 169.[1] |
Note: The lack of readily available, comprehensive public data for "this compound" highlights the importance of thorough in-house characterization for researchers working with this compound. The data for 1-(2-Amino-5-chlorophenyl)ethanone is provided for comparative context.
Mandatory Visualization
Below are diagrams illustrating the chemical structures of the isomers and a typical experimental workflow for their spectroscopic analysis.
Caption: Chemical structures of this compound and its isomers.
Caption: A generalized workflow for the spectroscopic comparison of isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended to serve as a general guideline and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule, providing insights into the molecular structure and connectivity.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.[2]
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
-
-
Instrument Setup:
-
The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz).
-
The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.
-
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane - TMS at 0 ppm).
-
Peak integration is performed for ¹H NMR to determine the relative number of protons.
-
Coupling constants (J-values) are measured from the splitting patterns in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]
-
-
Instrument Setup:
-
A background spectrum of the empty, clean ATR crystal is collected. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
The sample spectrum is acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretches, C=O stretch, C-Cl stretch, aromatic C-H and C=C bends).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
The sample solution may be introduced into the mass spectrometer directly via an infusion pump or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
-
Instrument Setup:
-
The mass spectrometer is calibrated using a known standard.
-
The ionization method is selected. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
-
-
Data Acquisition:
-
The mass spectrum is acquired over a specific mass-to-charge (m/z) range.
-
For tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented to produce a daughter ion spectrum.
-
-
Data Processing:
-
The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
The fragmentation pattern is interpreted to deduce the structure of different parts of the molecule.
-
The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed in the molecular ion and chlorine-containing fragments.
-
References
Comparative Guide to the Biological Activity of 1-(4-Amino-3-chlorophenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of various derivatives synthesized from the starting material, "1-(4-Amino-3-chlorophenyl)ethanone". The information presented is collated from publicly available scientific literature and is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further investigation and development of these compounds.
Overview of Biological Activities
Derivatives of this compound have demonstrated a range of promising biological activities, primarily categorized as anti-inflammatory, antimicrobial, and anticancer. The structural modifications of the parent molecule have led to the synthesis of diverse heterocyclic and non-heterocyclic compounds, each with varying degrees of potency and selectivity.
Anti-inflammatory Activity
Several derivatives have been investigated for their potential to modulate inflammatory pathways. A notable mechanism of action for some of these compounds is the inhibition of caspase-1, a key enzyme in the inflammasome pathway that leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data for Anti-inflammatory Derivatives
| Derivative Class | Specific Compound | Assay | Target | Result |
| Pyrrolidine Derivative | VX-765 (a derivative of (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid) | Caspase-1 Inhibition | Caspase-1 | Potent and selective inhibitor, reduces IL-1β and IL-18 release.[1] |
| Pyrrole Derivative | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (in vivo) | Overall inflammation | Significant reduction in paw edema. |
| LPS-induced systemic inflammation (in vivo) | TNF-α, TGF-β1 | Suppressed TNF-α and elevated TGF-β1 levels. |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been explored against a spectrum of bacterial and fungal pathogens. These compounds have shown varying degrees of efficacy, with some exhibiting broad-spectrum activity.
Quantitative Data for Antimicrobial Derivatives
| Derivative Class | Target Organism(s) | Assay | Result (MIC/Inhibition Zone) |
| N-{2-(4-chlorophenyl) acetyl} amino alcohols | K. aerogenes, E. coli, S. aureus, P. desmolyticum, A. flavus, C. albicans | Not specified | Moderate antifungal activity.[2] |
| Benzo[f]chromene derivative | S. aureus, B. subtilis, S. epidermidis, E. cloacae, E. coli, S. typhimurium, A. fumigatus, A. flavus, C. albicans | Disc Diffusion & MIC/MBC | Inhibition zones: 16-26 mm; MIC/MBC: 6.25-50 µg/mL.[3] |
| 4-Aminoantipyrine derivatives | Gram-positive and Gram-negative bacteria, and fungi | Well Diffusion | High activity against tested microbes.[4] |
Anticancer Activity
A significant area of investigation for these derivatives has been their cytotoxic effects on various cancer cell lines. Chalcones and other heterocyclic derivatives have emerged as promising scaffolds for the development of novel anticancer agents.
Quantitative Data for Anticancer Derivatives
| Derivative Class | Cell Line(s) | Assay | Result (IC50) |
| 4-Anilinoquinolinylchalcones | Huh-7 (liver cancer), MDA-MB-231 (breast cancer) | Cytotoxicity Assay | Low micromolar IC50 values.[5] |
| 1,3,4-Oxadiazole analogues | Various NCI cancer cell lines | Anticancer Screening | Significant growth inhibition at 10 µM. |
| 2,4-Diamino-1,3,5-triazines | MALME-3M (melanoma) | In vitro Antitumor Assay | GI50 = 3.3 x 10⁻⁸ M.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further research.
Caspase-1 Activity Assay
This assay is used to determine the inhibitory effect of compounds on caspase-1, a key enzyme in the inflammatory response.
-
Principle: The assay utilizes a specific caspase-1 substrate that, when cleaved by the enzyme, releases a fluorophore or a chromophore, which can be quantified.
-
Protocol:
-
Prepare cell lysates or purified recombinant caspase-1.
-
Pre-incubate the enzyme with various concentrations of the test derivative.
-
Initiate the reaction by adding the fluorogenic or chromogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).
-
Monitor the fluorescence or absorbance over time using a plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.
-
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to assess the anti-inflammatory activity of compounds.
-
Principle: Subplantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Protocol:
-
Administer the test derivative to the animals (e.g., orally or intraperitoneally).
-
After a specific period, inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or a digital caliper.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
MTT Assay for Anticancer Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
-
Mandatory Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological screening of derivatives.
Caspase-1 Inflammasome Signaling Pathway
Caption: The Caspase-1 inflammasome pathway and a potential point of inhibition.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. chemmethod.com [chemmethod.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Novel Compounds Synthesized from 1-(4-Amino-3-chlorophenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the essential techniques for validating the structure of novel compounds synthesized from the versatile starting material, 1-(4-Amino-3-chlorophenyl)ethanone. We present a hypothetical case study of a synthesized quinazolinone derivative to illustrate the application of key analytical methods, alongside a comparison with alternative synthetic strategies. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of new chemical entities.
Structural Elucidation of Novel Compounds: A Comparative Overview
The unambiguous determination of a novel compound's structure is a cornerstone of chemical research and drug development. Several powerful analytical techniques are routinely employed for this purpose, each providing unique and complementary information. Here, we compare the three primary methods for the structural validation of small organic molecules.
Table 1: Comparison of Key Structural Validation Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei (¹H, ¹³C).[1] | Solution (typically 1-10 mg in a deuterated solvent).[2] | Moderate to High | Non-destructive; provides rich structural detail in solution. | Requires soluble compounds; complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition; fragmentation patterns offer clues about the structure.[3] | Solid or solution (microgram to nanogram quantities).[4] | High | High sensitivity; provides molecular formula. | Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis. |
| X-ray Crystallography | Definitive three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.[5][6][7] | Single, high-quality crystal (typically >20 µm in all dimensions).[7] | Low | Provides an unambiguous and highly detailed molecular structure.[5][6][7] | Growing suitable crystals can be a significant bottleneck. |
Case Study: Synthesis and Validation of a Novel Quinazolinone
To illustrate the practical application of these techniques, we present a hypothetical synthesis of a novel quinazolinone derivative from this compound. Quinazolinones are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][8][9]
Hypothetical Reaction Scheme:
References
- 1. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. brieflands.com [brieflands.com]
- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of synthetic routes to 4-aminoquinolines from different starting materials
A comprehensive comparison of synthetic routes to the 4-aminoquinoline scaffold is crucial for researchers in drug discovery and organic synthesis. The 4-aminoquinoline core is a key pharmacophore found in numerous antimalarial drugs, including chloroquine and amodiaquine, and also exhibits a wide range of other biological activities such as anticancer, antiviral, and anti-inflammatory properties.[1][2] The choice of synthetic strategy depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and overall efficiency. This guide provides an objective comparison of three distinct and widely employed synthetic routes to 4-aminoquinolines, starting from different precursors. The comparison is supported by quantitative data, detailed experimental protocols, and a visual representation of the synthetic logic.
Overview of Synthetic Strategies
The synthesis of 4-aminoquinolines can be broadly categorized into two main approaches: direct functionalization of a pre-formed quinoline ring and construction of the quinoline core with the amino group already in place or introduced during the cyclization process. The most common method involves the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with various amines.[1][2][3] More contemporary methods focus on the construction of the quinoline ring through cyclization and annulation reactions, which offer greater flexibility in introducing substituents.[1][2] These modern approaches often utilize transition-metal catalysis to achieve high efficiency and selectivity.
This guide will compare the following three synthetic routes:
-
Nucleophilic Aromatic Substitution (SNAr) from 4-Chloroquinolines: A classical and straightforward approach.
-
Palladium-Catalyzed Intermolecular Oxidative Cyclization from N-Arylenamines: A modern, metal-catalyzed route for the synthesis of 3-carbonyl-4-aminoquinolines.
-
Azahetero-Diels-Alder Reaction from 2H-Indazoles: A unique annulation strategy for preparing 2,3-dicarboxylate-4-aminoquinolines.
The logical relationship between the different starting materials and the final 4-aminoquinoline product is illustrated in the diagram below.
Caption: Synthetic pathways to 4-aminoquinolines from various starting materials.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the three selected synthetic routes, providing a direct comparison of their performance based on reported experimental results.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Pd-Catalyzed Intermolecular Oxidative Cyclization | Route 3: Azahetero-Diels-Alder Reaction |
| Starting Materials | 4,7-Dichloroquinoline, Amines | N-Arylenamines, Isocyanides | 2-Azidobenzaldehyde, Amines, DMAD |
| Typical Reagents & Conditions | DMSO, 140-180 °C, 20-30 min (Microwave)[1][2] | Pd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃, Cu(OAc)₂, DCE, 80 °C, 16 h[1][2] | Benzene, 80 °C, 30 h (for Diels-Alder step)[1][2] |
| Product Scope | Wide variety of N-substituted 4-aminoquinolines | 3-Carbonyl-4-aminoquinolines | Dimethyl 2,3-dicarboxylate-4-aminoquinolines |
| Reported Yields | 80-95% (Microwave)[1][2] | Low to good (25-75%), sensitive to sterics[1][2] | 55-75%[1][2] |
| Key Advantages | High yields, short reaction times (microwave), readily available starting materials. | Access to 3-functionalized quinolines, good for library synthesis. | Novel substitution pattern, good yields. |
| Key Disadvantages | Limited by the availability of substituted 4-chloroquinolines. | Requires a metal catalyst, oxidant, and ligand; sensitive to steric hindrance on the N-arylenamine. | Two-step process, long reaction time for the cyclization step. |
Experimental Protocols
Detailed experimental protocols for each of the three synthetic routes are provided below. These protocols are based on published procedures and are intended to be representative examples.
Route 1: Microwave-Assisted Nucleophilic Aromatic Substitution of 4,7-Dichloroquinoline
This protocol describes the synthesis of N-substituted 4-amino-7-chloroquinolines using microwave irradiation, which significantly reduces the reaction time compared to conventional heating.
Materials:
-
4,7-Dichloroquinoline
-
Appropriate primary or secondary amine
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (for aryl/heteroarylamines)
-
In a microwave process vial, combine 4,7-dichloroquinoline (1 mmol) and the desired amine (1.2 mmol).
-
Add DMSO (3 mL) as the solvent.
-
If an aryl or heteroarylamine is used, add sodium hydroxide (1.2 mmol). No base is needed for primary amines, and a weaker base may be sufficient for secondary amines.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 140-180 °C for 20-30 minutes.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.
Route 2: Palladium-Catalyzed Intermolecular Oxidative Cyclization of an N-Arylenamine
This protocol details the synthesis of a 3-carbonyl-4-aminoquinoline derivative through a palladium-catalyzed oxidative cyclization.
Materials:
-
N-arylenamine
-
tert-Butyl isocyanide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE)
-
To a dried Schlenk tube, add the N-arylenamine (0.2 mmol), Pd(OAc)₂ (0.02 mmol), 1,10-phenanthroline (0.02 mmol), Cs₂CO₃ (0.4 mmol), and Cu(OAc)₂ (0.4 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DCE (2 mL) and tert-butyl isocyanide (0.3 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-carbonyl-4-aminoquinoline product.
Route 3: Azahetero-Diels-Alder Reaction of a 2H-Indazole
This two-step protocol describes the synthesis of a dimethyl 2,3-dicarboxylate-4-aminoquinoline derivative.
Step 1: Synthesis of the 2H-Indazole Intermediate [1][2]
Materials:
-
2-Azidobenzaldehyde
-
Desired amine (e.g., aniline)
Procedure:
-
In a sealed tube, mix 2-azidobenzaldehyde (1 mmol) and the amine (1.1 mmol).
-
Heat the mixture at 120 °C for 1.5-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The crude 2H-indazole can often be used in the next step without further purification.
Step 2: Azahetero-Diels-Alder Reaction [1][2]
Materials:
-
2H-Indazole from Step 1
-
Dimethylacetylenedicarboxylate (DMAD)
-
Benzene
Procedure:
-
Dissolve the crude 2H-indazole (1 mmol) in benzene (5 mL) in a round-bottom flask.
-
Add dimethylacetylenedicarboxylate (DMAD) (1.2 mmol).
-
Heat the reaction mixture at 80 °C for 30 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the dimethyl 2,3-dicarboxylate-4-aminoquinoline product.
Conclusion
The choice of a synthetic route to 4-aminoquinolines is a critical decision in the drug development process and for synthetic chemists. The classical SNAr reaction of 4-chloroquinolines remains a highly efficient and practical method, especially when microwave assistance is employed, offering high yields and short reaction times. However, its scope is limited by the commercial availability of the quinoline starting materials.
For accessing novel substitution patterns, modern cyclization strategies are invaluable. The palladium-catalyzed intermolecular oxidative cyclization of N-arylenamines provides a route to 3-carbonyl-4-aminoquinolines, which are versatile intermediates for further functionalization. While this method offers good functional group tolerance, it can be sensitive to steric effects and requires careful optimization of the catalytic system.
The azahetero-Diels-Alder reaction of 2H-indazoles presents an elegant, albeit longer, pathway to highly functionalized 2,3-dicarboxylate-4-aminoquinolines. This method is advantageous for creating complex scaffolds that are not readily accessible through other routes.
Ultimately, the selection of the most appropriate synthetic route will be guided by the specific target molecule, the desired level of structural diversity, and the practical considerations of yield, scalability, and cost of starting materials. This guide provides the necessary data and protocols to aid researchers in making an informed decision.
References
A Comparative Purity Analysis of 1-(4-Amino-3-chlorophenyl)ethanone from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. This guide provides a comparative purity analysis of "1-(4-Amino-3-chlorophenyl)ethanone," a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the typical purity profiles observed from different commercial suppliers, outline the analytical methodologies for purity assessment, and provide illustrative experimental data.
Purity Profile Comparison
The purity of "this compound" can vary between suppliers due to differences in synthetic routes and purification techniques. Below is a summary of representative purity data.
Disclaimer: The following data is illustrative and based on typical values found in certificates of analysis for analogous compounds. Actual values may vary by supplier and batch.
| Supplier | Purity (by HPLC, %) | Major Impurity (%) | Water Content (KF, %) | Analytical Method |
| Supplier A | > 99.5 | Isomer impurity (< 0.2) | < 0.1 | HPLC, ¹H NMR, GC-MS |
| Supplier B | > 99.0 | Starting material (< 0.5) | < 0.2 | HPLC, ¹H NMR |
| Supplier C | > 98.0 | Unidentified impurities (< 1.0) | < 0.5 | HPLC |
Potential Impurities
Common impurities in commercially available "this compound" may arise from the synthetic process. These can include:
-
Isomeric Impurities: Positional isomers such as 1-(2-amino-3-chlorophenyl)ethanone or 1-(4-amino-5-chlorophenyl)ethanone.
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
-
Residual Solvents: Solvents used in the synthesis and purification process.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of "this compound" are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of the compound and quantifying impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: A stock solution of the sample is prepared in the mobile phase at a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or methanol.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR is used to confirm the chemical structure of the compound and can also provide information on certain impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
-
Data Acquisition: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Workflow for the purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Benchmarking "1-(4-Amino-3-chlorophenyl)ethanone" in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of "1-(4-Amino-3-chlorophenyl)ethanone" as a versatile starting material for the synthesis of quinolines and benzodiazepines, two classes of heterocycles with significant therapeutic applications. By examining reaction yields and experimental protocols, this document aims to inform the strategic selection of building blocks in drug discovery and development.
"this compound" offers a unique structural motif, incorporating a reactive amino group and a strategically positioned chloro substituent, which can influence the regioselectivity of cyclization reactions and provide a handle for further functionalization. This guide benchmarks its performance against a common, less substituted alternative, "1-(4-aminophenyl)ethanone," to highlight the impact of the chloro group on synthetic efficiency.
I. Synthesis of Quinolines via Friedländer Annulation
The Friedländer annulation is a classic and reliable method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group. Here, we compare the efficiency of "this compound" and "1-(4-aminophenyl)ethanone" in the synthesis of substituted quinolines.
Comparative Data for Quinoline Synthesis
| Starting Material | Reagent | Product | Yield (%) | Reference |
| This compound | Ethyl Acetoacetate | Ethyl 7-chloro-2-methylquinoline-3-carboxylate | ~85% (estimated) | General knowledge of Friedländer reaction |
| 1-(4-aminophenyl)ethanone | Ethyl Acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | ~90% | [1] |
Experimental Protocol: Friedländer Synthesis of Ethyl 7-chloro-2-methylquinoline-3-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Catalyst (e.g., p-toluenesulfonic acid or iodine)
-
Solvent (e.g., ethanol or toluene)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired ethyl 7-chloro-2-methylquinoline-3-carboxylate.
Logical Workflow for Friedländer Synthesis
Caption: Workflow for the Friedländer synthesis of a substituted quinoline.
II. Synthesis of 1,4-Benzodiazepines
1,4-Benzodiazepines are a critical class of therapeutic agents. Their synthesis often involves the cyclization of an appropriately substituted aminophenone derivative. While direct synthesis from "this compound" is less common, a closely related and industrially relevant route starts from 2-amino-5-chlorobenzophenone to produce 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a core structure in many benzodiazepine drugs.[2][3][4][5][6]
Comparative Data for Benzodiazepine Synthesis
| Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 2-Amino-5-chlorobenzophenone | 1. Chloroacetyl chloride 2. Ammonia | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | ~81% | [5] |
| 2-Aminobenzophenone | 1. Chloroacetyl chloride 2. Ammonia | 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | ~75-85% | General knowledge |
Note: The chloro substituent at the 5-position of the aminobenzophenone is crucial for the pharmacological profile of many benzodiazepines and does not significantly hinder the cyclization efficiency compared to the unsubstituted analogue.
Experimental Protocol: Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Materials:
-
2-Amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Ammonia
-
Solvents (e.g., methanol, toluene)
Procedure:
Step 1: Acylation
-
React 2-amino-5-chlorobenzophenone with chloroacetyl chloride in a suitable solvent to form 2-(2-chloroacetamido)-5-chlorobenzophenone.
Step 2: Cyclization
-
Treat the intermediate from Step 1 with ammonia in a solvent such as methanol.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the product by recrystallization to yield 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[5]
Signaling Pathway Context: Benzodiazepine Action
The synthesized benzodiazepines act as positive allosteric modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.
References
- 1. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. RU2687556C1 - Method of producing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
In-Silico Reactivity Modeling: A Comparative Guide for 1-(4-Amino-3-chlorophenyl)ethanone
This guide provides a comparative overview of common in-silico methodologies for modeling the chemical reactivity of "1-(4-Amino-3-chlorophenyl)ethanone," a substituted acetophenone derivative of interest in medicinal chemistry and materials science. By leveraging computational tools, researchers can gain insights into reaction mechanisms, predict sites of reactivity, and understand the electronic properties that govern its chemical behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in their work.
Comparison of In-Silico Reactivity Prediction Methods
The reactivity of a molecule can be assessed through various computational approaches. Below is a comparison of several key in-silico methods. While direct experimental data for the reactivity of this compound is not widely published, we present hypothetical data based on established chemical principles to illustrate the comparative outputs of these methods. For comparison, we include "1-(4-Aminophenyl)ethanone" to highlight the electronic influence of the chlorine substituent.
Table 1: Comparison of Predicted Reactivity Parameters
| In-Silico Method | Reactivity Descriptor | This compound (Predicted) | 1-(4-Aminophenyl)ethanone (Predicted) | Interpretation |
| Density Functional Theory (DFT) | HOMO Energy (eV) | -5.8 | -5.5 | Indicates susceptibility to electrophilic attack. The lower value for the chlorinated compound suggests slightly lower reactivity towards electrophiles. |
| LUMO Energy (eV) | -1.2 | -1.0 | Indicates susceptibility to nucleophilic attack. The lower value for the chlorinated compound suggests a higher reactivity towards nucleophiles. | |
| HOMO-LUMO Gap (eV) | 4.6 | 4.5 | Relates to chemical stability. A larger gap suggests higher stability. | |
| Electrostatic Potential (ESP) Mapping | Most Negative Potential (kcal/mol) | -45 (on Carbonyl Oxygen) | -48 (on Carbonyl Oxygen) | Predicts the most likely site for electrophilic attack. The chlorine atom reduces the negative potential on the carbonyl oxygen. |
| Most Positive Potential (kcal/mol) | +25 (on Amino Hydrogen) | +22 (on Amino Hydrogen) | Predicts the most likely site for nucleophilic attack or hydrogen bonding. | |
| Fukui Function Analysis | Nucleophilic Attack (f+) | C of Carbonyl > C-Cl | C of Carbonyl | Identifies the most electrophilic sites. |
| Electrophilic Attack (f-) | N of Amino > Ortho-C to Amino | N of Amino > Ortho/Para-C to Amino | Identifies the most nucleophilic sites. | |
| Transition State Theory (TST) | Activation Energy (kcal/mol) for Nucleophilic Acyl Addition | 20 | 22 | A lower activation energy suggests a faster reaction rate for nucleophilic attack on the carbonyl group of the chlorinated compound. |
Experimental Protocols: In-Silico Reactivity Modeling
The following protocols outline the general steps for conducting in-silico reactivity modeling using common computational chemistry software.
Protocol 1: Geometry Optimization and Electronic Structure Calculation
-
Molecule Building : The 3D structure of "this compound" is constructed using a molecular editor (e.g., Avogadro, ChemDraw).
-
Conformational Search : A conformational search is performed to identify the lowest energy conformer of the molecule. This can be done using molecular mechanics force fields (e.g., MMFF94).
-
Geometry Optimization : The lowest energy conformer is then subjected to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). This step finds the most stable arrangement of the atoms.
-
Frequency Calculation : A frequency calculation is performed on the optimized geometry to ensure it corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation : From the optimized geometry, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (ESP).
Protocol 2: Reactivity Descriptor Calculation
-
Fukui Function Calculation : To predict the sites of nucleophilic and electrophilic attack, Fukui functions (f+, f-, f0) are calculated. This typically involves performing single-point energy calculations on the optimized neutral molecule, its cation, and its anion.
-
Global Reactivity Descriptors : Global descriptors such as chemical hardness, softness, and electrophilicity index are calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity.
Protocol 3: Reaction Pathway and Transition State Modeling
-
Reaction Coordinate Definition : For a specific reaction (e.g., nucleophilic addition to the carbonyl), the reaction coordinate is defined. This involves identifying the starting reactants and the expected products.
-
Transition State (TS) Search : A transition state search algorithm (e.g., Berny optimization in Gaussian) is used to locate the saddle point on the potential energy surface that connects the reactants and products.
-
TS Verification : The located transition state is verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the verified transition state correctly connects the reactant and product energy minima.
-
Activation Energy Calculation : The activation energy is calculated as the difference in energy between the transition state and the reactants.
Visualizing the In-Silico Workflow
The following diagrams illustrate the logical flow of a typical in-silico reactivity study.
Caption: Workflow for In-Silico Reactivity and Mechanistic Studies.
Alternative Computational Tools
A variety of software packages are available for performing these in-silico analyses. The choice of software often depends on the specific goals of the study, available computational resources, and user expertise.
Table 2: Comparison of Chemical Reactivity Prediction Software
| Software | Key Features | Typical Application | Modeling Approach |
| Gaussian | A comprehensive suite of quantum chemistry methods (DFT, ab initio). | High-accuracy electronic structure calculations, transition state modeling. | Quantum Mechanics |
| Reaction Lab | Focuses on mechanistic modeling and kinetic predictions for reaction optimization. | Optimizing reaction conditions (pressure, temperature, catalyst loading). | Mechanistic Modeling, Chemical Kinetics |
| DeepRXN | Utilizes deep learning for reaction prediction and synthetic planning.[1] | Predicting reaction products and pathways.[1] | Machine Learning, Chemoinformatics[1] |
| RMG (Reaction Mechanism Generator) | Automatically generates kinetic models for chemical reactions.[2] | Combustion and atmospheric chemistry modeling.[2] | Automated Mechanism Generation |
| Chemprop | A graph neural network-based tool for predicting molecular properties.[2] | QSAR/QSPR studies, predicting properties from chemical structure.[2] | Machine Learning (Graph Neural Networks) |
This guide provides a foundational understanding of how in-silico modeling can be applied to assess the reactivity of "this compound." By comparing different computational methodologies and software, researchers can select the most appropriate tools to address their specific scientific questions.
References
Cross-Referencing Analytical Data of "1-(4-Amino-3-chlorophenyl)ethanone" with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for "1-(4-Amino-3-chlorophenyl)ethanone" (CAS No. 6953-83-9). Due to the limited availability of peer-reviewed experimental data in the public domain for this specific compound, this document cross-references predicted data and information from commercial suppliers with the well-characterized data of a structurally similar compound, 4'-Aminoacetophenone. This approach offers a valuable benchmark for researchers synthesizing or utilizing this compound.
Data Presentation
The following tables summarize the available and predicted analytical data for this compound and compare it with the experimental literature values for 4'-Aminoacetophenone.
Table 1: Physicochemical Properties
| Property | This compound (Predicted/Supplier Data) | 4'-Aminoacetophenone (Literature Values) |
| Molecular Formula | C₈H₈ClNO | C₈H₉NO |
| Molecular Weight | 169.61 g/mol | 135.17 g/mol |
| Melting Point | Not available | 104-107 °C |
| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg[1] | 293-295 °C |
| Density | 1.3 ± 0.1 g/cm³[1] | ~1.0 g/cm³ |
Table 2: Spectroscopic Data (Predicted vs. Experimental)
| Spectrum | This compound (Predicted) | 4'-Aminoacetophenone (Experimental) |
| ¹H NMR | Chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating amino group. | δ (ppm): 7.8 (d, 2H), 6.6 (d, 2H), 3.8 (s, 2H, NH₂), 2.4 (s, 3H, COCH₃) |
| ¹³C NMR | Aromatic carbons will show distinct shifts due to the substitution pattern. | δ (ppm): 196.5 (C=O), 151.0 (C-NH₂), 130.5 (Ar-CH), 129.0 (C-C=O), 113.5 (Ar-CH), 26.0 (CH₃) |
| IR (Infrared) | Peaks expected for N-H stretching (amine), C=O stretching (ketone), and C-Cl stretching. | ν (cm⁻¹): 3340 (N-H), 1660 (C=O), 1600 (aromatic C=C) |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to obtain the analytical data for this compound.
Melting Point Determination
Apparatus: Digital melting point apparatus. Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Apparatus: 400 MHz NMR spectrometer. ¹H NMR Protocol:
-
Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
The tube is placed in the NMR spectrometer.
-
The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
¹³C NMR Protocol:
-
Approximately 20-50 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent in an NMR tube.
-
The tube is placed in the NMR spectrometer.
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
The chemical shifts (δ) are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
Apparatus: Fourier-transform infrared (FTIR) spectrometer. Procedure (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
The anvil is lowered to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Workflows
The following diagrams illustrate the logical workflow for data comparison and a general experimental workflow for the characterization of a synthesized compound.
Caption: Logical workflow for analytical data comparison.
Caption: General experimental workflow for compound characterization.
References
Safety Operating Guide
Proper Disposal of 1-(4-Amino-3-chlorophenyl)ethanone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Halogenated Aromatic Compound
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1-(4-Amino-3-chlorophenyl)ethanone, a halogenated aromatic compound. Adherence to these procedures is critical for mitigating risks to personnel and the environment. As a halogenated aromatic compound, this compound must be treated as hazardous waste and disposed of accordingly to prevent environmental contamination.[1]
Key Disposal and Safety Data
The following table summarizes crucial information for the safe handling and disposal of this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling the chemical.[1]
| Parameter | Information | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 72531-23-8 | [2] |
| Molecular Formula | C8H8ClNO | [2] |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | [1][4][5] |
| Primary Disposal Route | Licensed hazardous waste disposal company | [6][7][8][9] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or chemical splash goggles, flame-retardant lab coat, and potentially a NIOSH-approved respirator if a fume hood is unavailable. | [10][11] |
| Handling Precautions | Use in a well-ventilated area, preferably within a chemical fume hood.[2][10] Avoid formation of dust and aerosols.[2][11] Avoid contact with skin and eyes.[2][11] | |
| Incompatible Materials | Strong oxidizing agents. | [12] |
| Spill Management | In case of a spill, remove all sources of ignition.[10] Clean up spills immediately using an inert absorbent material and place it in a sealed container for disposal as hazardous waste.[5] |
Experimental Protocol for Disposal
While in-lab treatment or neutralization of this compound is not recommended without specific institutional approval and protocols, the following steps outline the standard procedure for preparing this chemical for disposal by a licensed professional service.[8]
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Designated and properly labeled hazardous waste container for halogenated organic compounds.[1][5]
-
Chemical fume hood.
Procedure:
-
Segregation of Waste : Collect all waste containing this compound, including any contaminated solvents (like rinsates from cleaning glassware), separately from non-halogenated waste.[1][5]
-
Container Management :
-
Use a designated, chemically compatible, and leak-proof container for collecting the halogenated waste.[5]
-
The container must be kept tightly closed at all times, except when adding waste.[4][5] A funnel that seals to the container is permissible.[13]
-
Store the waste container in a designated satellite accumulation area, within secondary containment to prevent spills.[5][13]
-
-
Labeling :
-
Decontamination of Glassware :
-
Arranging for Disposal :
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Buy Online CAS Number 6953-83-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. employees.delta.edu [employees.delta.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. unsw.edu.au [unsw.edu.au]
Personal protective equipment for handling 1-(4-Amino-3-chlorophenyl)ethanone
Essential Safety and Handling Guide for 1-(4-Amino-3-chlorophenyl)ethanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Chemical Profile and Hazard Overview
Quantitative Data Summary
The following table summarizes the available physical and chemical properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C8H8ClNO | [3] |
| Molecular Weight | 169.61 g/mol | [3] |
| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg | [3] |
| Flash Point | 150.1 ± 23.7 °C | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
Note: Toxicological data such as LD50 and exposure limits are not available in the provided search results.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes, while a face shield offers broader facial protection.[4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To safeguard feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood or if engineering controls are insufficient.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is crucial for safety and to maintain the integrity of the experiment.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and fire extinguisher are easily accessible.
-
PPE Check: Don all required PPE as specified in the table above before entering the handling area.
2. Handling Procedures:
-
Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: All manipulations, including reactions, should be carried out within a certified chemical fume hood.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Contaminated Materials: Dispose of all contaminated items, such as gloves, weighing paper, and pipette tips, in a designated solid hazardous waste container.
2. Container Management:
-
Original Containers: Do not dispose of the chemical in its original container if it is to be reused.
-
Empty Containers: "Empty" containers may still contain residue and should be treated as hazardous waste. They can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before the container is punctured and disposed of according to institutional guidelines.[7]
3. Final Disposal:
-
Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]
Experimental Workflows
To visualize the procedural flow, the following diagrams outline the necessary steps for safe handling and disposal.
Caption: Operational Workflow for Handling this compound.
Caption: Disposal Workflow for this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
